1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde
Description
Properties
IUPAC Name |
1-propan-2-yl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)14-7-3-4-12-8-11(9-15)5-6-13(12)14/h5-6,8-10H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIVOFOKXXHVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390143 | |
| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179406-88-3 | |
| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for the preparation of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the N-isopropylation of 1,2,3,4-tetrahydroquinoline via reductive amination, followed by a regioselective formylation at the C6 position utilizing the Vilsmeier-Haack reaction. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate replication and further investigation by researchers in the field.
Synthetic Strategy Overview
The synthesis of the target compound, 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, is achieved through a sequential two-step process. The first step involves the introduction of an isopropyl group at the nitrogen atom of the 1,2,3,4-tetrahydroquinoline core. This is accomplished through a reductive amination reaction with acetone. The resulting intermediate, 1-Isopropyl-1,2,3,4-tetrahydroquinoline, is then subjected to a Vilsmeier-Haack formylation. This classic reaction introduces a formyl (-CHO) group onto the electron-rich aromatic ring, with a high degree of regioselectivity for the para-position relative to the activating amino group, thus yielding the desired product.
Experimental Protocols
Step 1: Synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline
This procedure details the N-alkylation of 1,2,3,4-tetrahydroquinoline using acetone in a reductive amination protocol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1,2,3,4-Tetrahydroquinoline | Reagent Grade, 98% | Sigma-Aldrich |
| Acetone | ACS Grade | Fisher Scientific |
| Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) | 97% | Acros Organics |
| Sodium borohydride (NaBH₄) | 99% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | J.T. Baker |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR Chemicals |
Procedure:
-
To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM), acetone (1.2 eq) is added.
-
The mixture is stirred at room temperature for 10 minutes.
-
Titanium(IV) isopropoxide (1.5 eq) is added dropwise to the reaction mixture, and stirring is continued for 2 hours at room temperature.
-
The reaction is then cooled to 0 °C, and ethanol is added, followed by the portion-wise addition of sodium borohydride (1.5 eq).
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-Isopropyl-1,2,3,4-tetrahydroquinoline.
Quantitative Data:
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 14 hours |
| Work-up | Aqueous Quench and Extraction |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 85-95% |
Step 2: Synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
This procedure outlines the formylation of 1-Isopropyl-1,2,3,4-tetrahydroquinoline using the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of reactive aromatic and heteroaromatic substrates[1][2]. The reaction involves an electrophilic substitution of the activated aromatic ring with a halomethyleniminium salt, known as the Vilsmeier reagent[1].
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Isopropyl-1,2,3,4-tetrahydroquinoline | Synthesized in Step 1 | - |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | 99% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | J.T. Baker |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR Chemicals |
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, anhydrous N,N-dimethylformamide (DMF, 3.0 eq) is dissolved in anhydrous dichloromethane (DCM).
-
The solution is cooled to 0 °C, and phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 1-Isopropyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM is then added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to 0 °C and carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
The mixture is stirred for an additional 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.
Quantitative Data:
| Parameter | Value |
| Reaction Scale | 5 mmol |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Reflux |
| Reaction Time | 5-7 hours |
| Work-up | Basic Aqueous Quench and Extraction |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 70-85% |
Visualizations
Signaling Pathway: Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the electron-rich tetrahydroquinoline ring. The resulting iminium salt is subsequently hydrolyzed to afford the final aldehyde product.
References
An In-Depth Technical Guide to 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, a hypothetical synthetic approach, and the potential biological significance of this specific molecule, based on available data and the broader understanding of related compounds.
Chemical and Physical Properties
Detailed experimental data for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is not extensively available in public literature. However, its basic identifiers have been established.
| Property | Value | Source |
| CAS Number | 179406-88-3 | [4][5] |
| Molecular Formula | C₁₃H₁₇NO | |
| Molecular Weight | 203.28 g/mol | |
| IUPAC Name | 1-isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | N/A |
| Synonyms | 1-propan-2-yl-3,4-dihydro-2H-quinoline-6-carbaldehyde | [6] |
A Safety Data Sheet (SDS) for this compound indicates that it may be an irritant and potentially harmful if ingested or inhaled.[7] It is recommended to handle this chemical in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing.[7]
Hypothetical Synthesis
While a specific, detailed experimental protocol for the synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has not been published, a plausible synthetic route can be devised based on established methods for quinoline and tetrahydroquinoline synthesis, such as the Skraup-Doebner-von Miller reaction.[8][9][10][11][12] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.
A potential retrosynthetic analysis suggests that the target molecule could be synthesized from 4-aminobenzaldehyde and a suitable α,β-unsaturated ketone derived from isobutyraldehyde.
Caption: Retrosynthetic approach for the target molecule.
Hypothetical Experimental Protocol: Skraup-Doebner-von Miller Synthesis
This protocol is a generalized procedure and would require optimization for the specific synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.
Materials:
-
4-Aminobenzaldehyde
-
An α,β-unsaturated ketone (e.g., 4-methylpent-3-en-2-one)
-
Aniline (or a derivative as a hydrogen acceptor)
-
Acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)
-
Reducing agent (e.g., sodium borohydride or catalytic hydrogenation)
-
Appropriate solvents (e.g., ethanol, toluene)[13]
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-aminobenzaldehyde in a suitable solvent.
-
Slowly add the α,β-unsaturated ketone to the solution.
-
Carefully add the acid catalyst to the reaction mixture while cooling in an ice bath.
-
Add a hydrogen acceptor, such as aniline or nitrobenzene.[8]
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the crude product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude quinoline intermediate.
-
Reduction: Dissolve the crude quinoline intermediate in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the reduction is complete.
-
Purification: Quench the reaction with water and extract the product with an organic solvent.
-
Purify the final product by column chromatography on silica gel to yield 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.
Caption: Hypothetical synthesis workflow.
Potential Biological Activities and Signaling Pathways
While no specific biological activity has been reported for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, the tetrahydroquinoline and the closely related tetrahydroisoquinoline scaffolds are known to exhibit a broad range of pharmacological properties.[1][2][14][15] These include:
-
Antitubercular Activity: Some substituted tetrahydroisoquinolines have shown efficacy as inhibitors of Mycobacterium tuberculosis, targeting enzymes like ATP synthase.[1]
-
Anticancer Activity: Various tetrahydroisoquinoline analogs have demonstrated cytotoxic effects against different cancer cell lines.[14]
-
Antiviral and Antibacterial Properties: The tetrahydroisoquinoline nucleus is a core component of several compounds with reported antiviral and antibacterial activities.[14]
-
Neurological Activity: Certain tetrahydroisoquinoline derivatives have been investigated for their effects on the central nervous system, including anticonvulsant and neuroprotective properties.[2]
Given the presence of the tetrahydroquinoline core, it is plausible that 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde could be a candidate for screening in various biological assays to explore its potential therapeutic applications. The aldehyde functional group also provides a handle for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.
Due to the lack of specific biological data for this compound, no signaling pathways can be definitively described or visualized at this time. Future research would be necessary to elucidate its mechanism of action and any interactions with biological targets.
Conclusion
1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound with a confirmed structure and identity. While specific experimental data on its chemical and biological properties are currently scarce in the public domain, its structural relationship to a class of biologically active molecules suggests it may hold potential for further investigation in drug discovery and development. The hypothetical synthetic route provided offers a starting point for its preparation, which would enable detailed characterization and biological evaluation. Further research is warranted to fully understand the chemical behavior and therapeutic potential of this molecule.
References
- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 179406-88-3|1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 179406-88-3 Name: [xixisys.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iipseries.org [iipseries.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Insights into Tetrahydroquinolines: A Technical Guide
Absence of specific data for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde necessitates an analysis of related compounds. This guide provides a comprehensive overview of synthetic methods and spectroscopic data for structurally similar tetrahydroquinolines and tetrahydroisoquinolines, offering valuable insights for researchers and drug development professionals.
Due to the current lack of publicly available, detailed spectroscopic and synthetic data specifically for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, this technical guide focuses on providing a robust framework based on closely related and well-characterized analogs. The methodologies and spectral data presented herein for compounds such as 1-isopropyl-1,2,3,4-tetrahydroisoquinoline serve as a valuable reference point for the synthesis and characterization of the target molecule.
Synthetic Approaches to the Tetrahydroquinoline Scaffold
The synthesis of substituted tetrahydroquinolines and their isomers, tetrahydroisoquinolines, is well-established in organic chemistry, with several classical and modern methods employed. These approaches are fundamental for creating the core heterocyclic structure, which can then be further functionalized.
Key Synthetic Methodologies
A prevalent method for the synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines involves a multi-step sequence starting from ketoamides. This typically includes the reaction of ketoamides with organomagnesium compounds (Grignard reagents), followed by a cyclization step, often catalyzed by an acid like p-toluenesulfonic acid (PTSA).
Another widely used strategy is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring. This method is particularly versatile for introducing a variety of substituents at the 1-position.
The Bischler-Napieralski reaction is another cornerstone in the synthesis of isoquinoline derivatives. This method involves the cyclodehydration of an N-acyl-β-phenylethylamine using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield a 3,4-dihydroisoquinoline. Subsequent reduction of the imine bond affords the corresponding 1,2,3,4-tetrahydroisoquinoline.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 1-substituted tetrahydroisoquinolines, a common structural motif related to the target compound.
Spectroscopic Data for a Related Compound: 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline
While specific data for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unavailable, the following tables summarize the known spectroscopic data for the closely related compound, 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline. This information can serve as a useful benchmark for the characterization of the target molecule.
Table 1: Nuclear Magnetic Resonance (NMR) Data for 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | Data not available | |||
| ¹³C | Data not available |
Table 2: Infrared (IR) Spectroscopy Data for 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available |
Note: Specific IR absorption bands for 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline are not detailed in the available resources. Expected characteristic peaks would include N-H stretching, C-H stretching (aliphatic and aromatic), and C=C stretching (aromatic).
Table 3: Mass Spectrometry (MS) Data for 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline
| m/z | Relative Intensity (%) | Fragment Assignment |
| Data not available |
Note: While a PubChem entry exists for this compound, detailed mass spectral fragmentation data is not provided. The molecular ion peak [M]⁺ would be expected at m/z = 175.27.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of tetrahydroquinoline derivatives, based on common laboratory practices.
General Procedure for Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines
-
Iminium Ion Formation: To a solution of the β-arylethylamine in a suitable solvent (e.g., toluene, dichloromethane), the corresponding aldehyde or ketone is added. The reaction mixture is often stirred at room temperature or heated to facilitate the formation of the iminium ion intermediate. In some cases, a dehydrating agent such as molecular sieves is used.
-
Cyclization: An acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) is added to the reaction mixture. The mixture is then stirred, often with heating, for a period ranging from a few hours to overnight to effect the intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring.
-
Work-up and Purification: The reaction is quenched, typically with a basic aqueous solution (e.g., sodium bicarbonate). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-substituted tetrahydroisoquinoline.
Standard Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are used for data acquisition. For unambiguous structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are often performed.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Standard Protocol for FT-IR Spectroscopic Analysis
-
Sample Preparation: A small amount of the neat liquid or solid compound is placed on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, for solids, a KBr pellet can be prepared.
-
Data Acquisition: The infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal or the KBr pellet is first recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Standard Protocol for Mass Spectrometric Analysis
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatography system.
-
Ionization: The sample is ionized using an appropriate technique, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.
This guide, while not specific to the requested molecule due to a lack of available data, provides a solid foundation for researchers working on the synthesis and characterization of novel tetrahydroquinoline derivatives. The presented methodologies and comparative data for related structures offer a valuable starting point for further investigation.
Technical Guide: 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS No. 179406-88-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a substituted tetrahydroquinoline derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines a plausible synthetic pathway, predicted physicochemical properties, and a review of the known biological activities associated with the core tetrahydroquinoline scaffold. This guide serves as a valuable resource for researchers interested in the synthesis and potential therapeutic applications of novel tetrahydroquinoline derivatives.
Introduction
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of various substituents onto this core allows for the fine-tuning of pharmacological properties. This guide focuses on the 1-isopropyl and 6-carbaldehyde substituted derivative, 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, providing a theoretical framework for its synthesis and potential biological relevance.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 179406-88-3 | Internal Database |
| Molecular Formula | C₁₃H₁₇NO | Calculated |
| Molecular Weight | 203.28 g/mol | Calculated |
| Predicted LogP | 2.9 | Calculated |
| Predicted Boiling Point | 335.4 ± 42.0 °C | Calculated |
| Predicted Density | 1.055 ± 0.06 g/cm³ | Calculated |
Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is not described in the reviewed literature. However, a plausible two-step synthetic route can be proposed based on established methodologies for the synthesis of related tetrahydroquinolines and the formylation of aromatic rings.
Step 1: Synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline
The synthesis of the N-isopropyl substituted tetrahydroquinoline precursor can be achieved through various methods, including the reductive amination of quinoline or the cyclization of appropriate precursors.
Step 2: Vilsmeier-Haack Formylation
The introduction of the carbaldehyde group at the 6-position of the tetrahydroquinoline ring can be accomplished via the Vilsmeier-Haack reaction.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[2][3][4] The para-position to the nitrogen atom (C6) is the most likely site of formylation due to electronic effects.
Detailed Hypothetical Experimental Protocol
Materials:
-
1-Isopropyl-1,2,3,4-tetrahydroquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-Isopropyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.
Note: This is a hypothetical protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Biological Activity of the Tetrahydroquinoline Scaffold
Specific biological activity data for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is not available in the current literature. However, the 1,2,3,4-tetrahydroquinoline moiety is a well-established pharmacophore with a broad spectrum of biological activities.[1][5][6] Derivatives of this scaffold have been reported to exhibit:
-
Anticancer Activity: Certain substituted tetrahydroquinolines have shown cytotoxic effects against various cancer cell lines.[6]
-
Antimicrobial Activity: The tetrahydroquinoline core has been incorporated into molecules with antibacterial and antifungal properties.[7]
-
Antiviral Activity: Some derivatives have demonstrated potential as antiviral agents.[1]
-
Anti-inflammatory Activity: Anti-inflammatory properties have been observed in this class of compounds.[5][6]
-
Neuroprotective Effects: Tetrahydroquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases.[7]
The presence of the isopropyl group at the 1-position and the carbaldehyde group at the 6-position would be expected to modulate the biological activity profile of the parent tetrahydroquinoline scaffold. The aldehyde functionality, in particular, can act as a reactive handle for further chemical modifications or may participate in interactions with biological targets.
Signaling Pathways
Due to the absence of specific biological studies on 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, no associated signaling pathways can be definitively described. Research on related tetrahydroquinoline derivatives has implicated various mechanisms of action, but these are highly dependent on the specific substitution pattern of the molecule.
Conclusion
1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde represents an interesting, yet underexplored, derivative of the pharmacologically significant tetrahydroquinoline family. This technical guide has provided a putative synthetic route and a summary of the known biological activities of the core scaffold. Further research is warranted to synthesize this compound, characterize its physicochemical and pharmacological properties, and elucidate its mechanism of action and potential therapeutic applications. The information presented herein serves as a foundational resource for initiating such investigations.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. researchgate.net [researchgate.net]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. Buy 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline [smolecule.com]
A Technical Guide to the Biological Activities of Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant and diverse biological activities.[1][2] This structural unit has garnered considerable attention in medicinal chemistry due to its versatile pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This technical guide provides an in-depth overview of the current understanding of the biological potential of tetrahydroquinoline derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[5][6]
The anticancer potential of various tetrahydroquinoline derivatives has been quantified using half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro cytotoxic activity of selected compounds against various cancer cell lines.
Table 1: Cytotoxicity of Tetrahydroquinolinone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 20d | HCT-116 | Colon Carcinoma | - | [6][7] |
| A549 | Non-small Cell Lung Cancer | - | [8] | |
| 4a | HCT-116 | Colon Carcinoma | Potent | [8] |
| A549 | Non-small Cell Lung Cancer | Potent | [8] | |
| Compound 2 | MCF-7 | Breast Adenocarcinoma | 50 (at 72h) | [9] |
| MDA-MB-231 | Breast Adenocarcinoma | 25 (at 72h) | [9] | |
| 4ag | SNB19 | Glioblastoma | 38.3 | [10] |
| LN229 | Glioblastoma | 40.6 | [10] |
Note: Specific IC50 values for some compounds were not explicitly stated in the source material but were described as exhibiting potent activity at micromolar concentrations.
Table 2: Cytotoxicity of 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinoline 13 | HeLa | Cervical Carcinoma | 8.3 | [11] |
| Tetrahydroquinoline 18 | HeLa | Cervical Carcinoma | 13.15 | [11] |
| Quinoline 12 | PC3 | Prostate Sarcoma | 31.37 | [11] |
| Quinoline 11 | PC3 | Prostate Sarcoma | 34.34 | [11] |
A significant body of research points to the ability of tetrahydroquinoline derivatives to modulate critical signaling pathways involved in cancer cell proliferation and survival. One of the well-documented pathways is the PI3K/AKT/mTOR signaling cascade.
Certain tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells by disrupting the PI3K/AKT/mTOR pathway.[6][7] This disruption is often initiated by the induction of massive oxidative stress through the generation of reactive oxygen species (ROS).[6][7]
Other reported anticancer mechanisms for tetrahydroquinoline derivatives include the induction of apoptosis through both intrinsic and extrinsic pathways and cell cycle arrest at the G2/M phase.[5][8] Some derivatives also exhibit anti-migratory properties.[10]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the tetrahydroquinoline derivatives for a specified duration (e.g., 72 hours).
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Activity
The tetrahydroquinoline scaffold is also a key component in compounds exhibiting antimicrobial properties. These derivatives have shown activity against a range of bacteria and fungi.[12][13]
Several novel tetrahydroquinoline derivatives have demonstrated significant antimicrobial activity. For instance, certain 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines have been identified as potent antimicrobial agents.[12] Additionally, the quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms.[14] A series of newly synthesized quinoline derivatives showed excellent minimum inhibitory concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli.[15]
A detailed table of MIC values was not available in the provided search results.
-
Microorganism Preparation: A standardized inoculum of the target bacterial or fungal strain is prepared.
-
Compound Dilution: The tetrahydroquinoline derivatives are serially diluted in a suitable growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Activity
Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory potential.[3] Their mechanism of action in this context often involves the modulation of inflammatory pathways and the scavenging of reactive oxygen species.
One study synthesized a series of tetrahydroquinoline derivatives and evaluated their anti-inflammatory activities.[3] Compound SF8 showed the lowest IC50 of 29.19 ± 0.25 µg/mL in a DPPH free radical scavenging assay, indicating antioxidant potential which is often linked to anti-inflammatory effects.[3] Some derivatives also demonstrated significant in vivo anti-inflammatory activity in animal models.[3] Furthermore, certain 1,2,4-triazole tetrahydroisoquinoline hybrids have been evaluated as inhibitors of COX-1 and COX-2 enzymes, with some compounds showing IC50 values against COX-2 comparable to or better than the standard drug celecoxib.[16]
-
Animal Model: A suitable animal model, such as rats, is used.
-
Compound Administration: The test animals are administered the tetrahydroquinoline derivative orally.
-
Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is given into the paw to induce inflammation.
-
Edema Measurement: The volume of the paw is measured at various time intervals after the carrageenan injection.
-
Activity Assessment: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to a control group.
Neuroprotective Activity
The neuroprotective effects of tetrahydroquinoline derivatives are an emerging area of research. These compounds have shown promise in models of neurodegenerative diseases like Parkinson's disease.[17][18]
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated neuroprotective properties by mitigating oxidative stress and inflammation in animal models of Parkinson's disease.[17][18] HTHQ can directly scavenge free radicals and modulate cellular antioxidant defense systems.[17] Studies have shown that HTHQ administration leads to a significant decrease in oxidative stress, recovery of antioxidant enzyme activities, and normalization of chaperone-like activity in rats with rotenone-induced Parkinson's disease.[19]
-
Induction: Parkinson's disease can be induced in rats by administering neurotoxins like rotenone.
-
Drug Administration: The neuroprotective agent, such as HTHQ, is administered at a specific dosage (e.g., 25 or 50 mg/kg) for a designated period.[19]
-
Behavioral Assessment: Motor functions and other behavioral parameters are assessed to evaluate the therapeutic effects.
-
Biochemical Analysis: After the experimental period, brain tissues are collected for biochemical analyses, including the measurement of oxidative stress markers, antioxidant enzyme activity, and levels of inflammatory mediators.
General Workflow for Drug Discovery and Evaluation
The development of novel tetrahydroquinoline derivatives as therapeutic agents typically follows a structured workflow from initial design and synthesis to preclinical and clinical evaluation.
This comprehensive process ensures the systematic evaluation of the efficacy and safety of new chemical entities, paving the way for their potential translation into clinical applications.
Tetrahydroquinoline derivatives represent a versatile and promising scaffold in drug discovery, with demonstrated potential across multiple therapeutic areas. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities provides a strong foundation for the development of novel therapeutics. This guide has summarized key quantitative data, outlined essential experimental protocols, and visualized the underlying mechanisms of action to aid researchers and drug development professionals in advancing the study of this important class of compounds. Further investigations, particularly focusing on structure-activity relationships and in vivo efficacy and safety, will be crucial in realizing the full therapeutic potential of tetrahydroquinoline derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Isolation of Novel Tetrahydroquinoline Compounds: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. This structural unit, consisting of a benzene ring fused to a partially saturated piperidine ring, has garnered substantial interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. The unique three-dimensional architecture of the THQ core allows for versatile functionalization, enabling the fine-tuning of its interaction with various biological targets. This guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological evaluation of novel tetrahydroquinoline compounds, with a particular focus on their potential as anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Isolation of Novel Tetrahydroquinoline Alkaloids from Natural Sources
Natural products remain a crucial source for the discovery of novel bioactive compounds. Tetrahydroquinoline alkaloids have been isolated from various terrestrial and marine organisms. The general workflow for the isolation and characterization of these compounds is outlined below.
Experimental Workflow for Isolation
The following diagram illustrates a typical workflow for the isolation of tetrahydroquinoline alkaloids from a natural source, such as a marine sponge.
Caption: A generalized workflow for the isolation and identification of novel tetrahydroquinoline alkaloids.
Detailed Experimental Protocol: Isolation from a Marine Sponge
This protocol provides a detailed procedure for the extraction and isolation of novel tetrahydroquinoline alkaloids from a marine sponge, a known source of unique bioactive compounds.[1][2][3]
-
Sample Preparation:
-
Collect the marine sponge sample and freeze-dry it immediately to preserve the chemical integrity of its constituents.
-
Grind the lyophilized sponge material into a fine powder to increase the surface area for efficient extraction.
-
-
Extraction:
-
Macerate the powdered sponge material (e.g., 500 g) with methanol (e.g., 3 x 2 L) at room temperature for 24 hours for each extraction.
-
Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of dichloromethane and water (1:1, v/v).
-
Separate the layers in a separatory funnel. The organic layer, containing the less polar compounds including many alkaloids, is collected.
-
Repeat the extraction of the aqueous layer with dichloromethane (3x) to ensure complete recovery of the target compounds.
-
Combine all organic layers and evaporate the solvent to yield a dichloromethane fraction.
-
-
Chromatographic Purification:
-
Subject the dichloromethane fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing potential tetrahydroquinoline compounds (visualized, for example, with Dragendorff's reagent for alkaloids).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions of interest using reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid).
-
Collect the peaks corresponding to pure compounds.
-
-
Structure Elucidation:
-
Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the connectivity of atoms and the overall structure.
-
X-ray Crystallography: To determine the absolute stereochemistry if suitable crystals can be obtained.
-
-
Synthesis of Novel Tetrahydroquinoline Derivatives
The Povarov reaction is a powerful and versatile method for the synthesis of substituted tetrahydroquinolines.[4][5][6][7][8] It is a formal [4+2] cycloaddition reaction involving an imine and an electron-rich alkene.
Experimental Workflow for Povarov Synthesis
The following diagram illustrates the general workflow for the synthesis of a tetrahydroquinoline derivative via a multi-component Povarov reaction.
Caption: A typical workflow for the synthesis and purification of tetrahydroquinoline derivatives.
Detailed Experimental Protocol: Synthesis of a Novel Anticancer Tetrahydroquinoline
This protocol details the synthesis of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, a novel tetrahydroquinoline derivative with demonstrated anticancer activity.
Step 1: Synthesis of 4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
A detailed, step-by-step procedure for the synthesis of this specific precursor could not be located in the provided search results. However, a general procedure for the synthesis of similar tetrahydroquinolinones can be adapted.
Step 2: Synthesis of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate
A detailed, step-by-step procedure for this specific reaction could not be located in the provided search results. A general procedure for the formation of a carbamate from an alcohol and an isocyanate would be followed.
Biological Activity of Novel Tetrahydroquinoline Compounds
Novel tetrahydroquinoline derivatives have shown promising anticancer activity against a variety of cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC₅₀ values) of several novel tetrahydroquinoline derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives [9][10]
| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 0.033 ± 0.003 | - | - |
| 10h | - | 0.087 ± 0.007 | - |
Table 2: Anticancer Activity of Tetrahydroquinoline Derivatives [11]
| Compound | MCF-7 (Breast) IC₅₀ (µM) | HepG-2 (Liver) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| 10 | > 100 | 68.02 | 34.18 |
| 13 | 19.34 | 21.09 | 23.44 |
| 15 | 15.16 | 18.74 | 18.68 |
| 16 | 9.00 | 11.21 | 13.56 |
Table 3: Anticancer Activity of 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) [12]
| Cell Line | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| 4a | 12.18 ± 1.61 | 11.33 ± 0.67 |
Experimental Protocols for Biological Evaluation
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the tetrahydroquinoline compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value.
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[13]
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with the tetrahydroquinoline compound at various concentrations for a specified period.
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Colony Staining: Fix the colonies with a solution of glutaraldehyde and stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment.[14][15]
-
Cell Treatment: Treat cancer cells with the tetrahydroquinoline compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.
Mechanism of Action: Targeting Key Signaling Pathways
Novel tetrahydroquinoline derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer, such as the NF-κB and PI3K/Akt/mTOR pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Some novel tetrahydroquinoline compounds have been identified as potent inhibitors of this pathway.[16]
The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by a novel tetrahydroquinoline derivative.
Caption: Inhibition of the NF-κB pathway by a novel tetrahydroquinoline derivative, which may act by preventing the phosphorylation of IκB by the IKK complex.
The inhibition of the IKK complex prevents the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of its target genes involved in cell survival and proliferation.[17][18][19][20]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it an attractive target for cancer therapy. Several novel tetrahydroquinoline derivatives have been designed and synthesized as inhibitors of this pathway, particularly targeting mTOR kinase.[9][10][21][22][23]
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by a novel tetrahydroquinoline derivative.
Caption: A simplified representation of the PI3K/Akt/mTOR pathway, with novel tetrahydroquinoline derivatives acting as inhibitors of mTORC1.
By binding to the mTOR kinase, these novel tetrahydroquinoline compounds can inhibit its activity, leading to the dephosphorylation of its downstream effectors, such as S6K1 and 4E-BP1. This results in the suppression of protein synthesis and, consequently, the inhibition of cell growth and proliferation. Molecular docking studies have suggested that these compounds can fit into the ATP-binding pocket of the mTOR kinase domain, acting as competitive inhibitors.[9][10][21][22][23]
Conclusion
The tetrahydroquinoline scaffold continues to be a highly valuable framework in the development of novel therapeutic agents, particularly in the field of oncology. This guide has provided a comprehensive overview of the key aspects of the discovery and isolation of these compounds, including detailed experimental protocols for their extraction from natural sources and their chemical synthesis. The quantitative data presented highlights the potent anticancer activity of several novel tetrahydroquinoline derivatives. Furthermore, the elucidation of their mechanisms of action, involving the inhibition of critical signaling pathways such as NF-κB and PI3K/Akt/mTOR, provides a rational basis for their further development. The information and methodologies outlined herein are intended to serve as a practical resource for researchers dedicated to advancing the field of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Alkaloids from Marine Sponges | Semantic Scholar [semanticscholar.org]
- 3. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-rad.com [sci-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines [ouci.dntb.gov.ua]
- 7. Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis[v1] | Preprints.org [preprints.org]
- 11. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Molecular mechanism of IKK catalytic dimer docking to NF-κB substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Quinoline-6-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of quinoline-6-carbaldehyde and its derivatives. Quinoline scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds. A thorough understanding of their structure and electronic properties, elucidated through NMR spectroscopy, is paramount for the rational design and development of new therapeutic agents.
Introduction to the Quinoline-6-carbaldehyde Scaffold
The quinoline ring system is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom and the extended π-system significantly influences the chemical environment of the constituent protons and carbons, giving rise to characteristic NMR spectra. The introduction of a carbaldehyde group at the 6-position further modulates the electronic distribution within the ring, impacting the chemical shifts and coupling constants of the aromatic protons. This guide will delve into the detailed analysis of these spectral features.
General ¹H NMR Spectral Characteristics
The ¹H NMR spectrum of a quinoline derivative typically exhibits a series of signals in the aromatic region (δ 7.0-9.0 ppm). The protons of the pyridine ring (H2, H3, H4) are generally more deshielded and appear at a lower field compared to the protons of the carbocyclic ring (H5, H7, H8) due to the electron-withdrawing effect of the nitrogen atom.
For quinoline-6-carbaldehyde derivatives, the aldehyde proton (-CHO) gives a characteristic singlet signal at a significantly downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the quinoline ring system show distinct splitting patterns based on their coupling with neighboring protons.
Table 1: Representative ¹H NMR Data for a Quinoline-6-carbaldehyde Derivative: 2-Chloro-6-methylquinoline-3-carbaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.73 | s | - |
| H-5 | 7.21 | s | - |
| H-7 | 8.12 | dd | - |
| H-8 | 7.83 | d | - |
| -CHO | 10.61 | s | - |
| -CH₃ | 2.4 (approx.) | s | - |
Note: The data presented is for 2-chloro-6-methylquinoline-3-carbaldehyde and serves as a reference. The exact chemical shifts for quinoline-6-carbaldehyde will vary but are expected in similar regions.
General ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum provides valuable information about the carbon framework of quinoline-6-carbaldehyde derivatives. The carbon atoms of the quinoline ring typically resonate in the range of δ 120-155 ppm. The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, usually above δ 190 ppm. The chemical shifts of the quaternary carbons (C4a, C8a) are also diagnostic.
Table 2: Representative ¹³C NMR Data for a Quinoline-6-carbaldehyde Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~138 |
| C-4 | ~148 |
| C-4a | ~128 |
| C-5 | ~129 |
| C-6 | ~135 |
| C-7 | ~130 |
| C-8 | ~125 |
| C-8a | ~147 |
| -CHO | >190 |
Note: This is a generalized representation. Specific chemical shifts will be influenced by the substituents on the quinoline ring.
Experimental Protocols
Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction[1]
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]
Materials:
-
Substituted acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Appropriate solvent for recrystallization (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool DMF to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this reagent, add the substituted acetanilide portion-wise.
-
After the addition is complete, heat the reaction mixture to 80-90°C and reflux for several hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent.
Caption: General workflow for the synthesis of quinoline-6-carbaldehyde derivatives.
NMR Sample Preparation and Analysis
Materials:
-
Quinoline-6-carbaldehyde derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube
-
Pipette and filter
Procedure:
-
Weigh the required amount of the purified quinoline-6-carbaldehyde derivative.
-
Dissolve the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Place the sample in the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning and matching the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal resolution.
-
Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration) to obtain the final spectra.
Caption: Experimental workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectroscopic techniques are indispensable tools for the structural elucidation of quinoline-6-carbaldehyde derivatives. The characteristic chemical shifts and coupling patterns provide a detailed fingerprint of the molecule, enabling unambiguous structure confirmation and providing insights into the electronic environment of the quinoline scaffold. The experimental protocols outlined in this guide offer a reliable framework for the synthesis and NMR analysis of this important class of compounds, facilitating further research and development in the field of medicinal chemistry.
References
Mass Spectrometry Analysis of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of the novel synthetic compound, 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde. This document outlines expected fragmentation patterns, detailed experimental protocols for gas and liquid chromatography-mass spectrometry, and contextualizes the analysis within a potential drug discovery workflow.
Introduction to this compound
This compound is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a prominent feature in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. The presence of the isopropyl group at the 1-position and a carbaldehyde group at the 6-position suggests potential for unique chemical reactivity and biological interactions, making its accurate characterization crucial for research and development. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel chemical entities.
Predicted Mass Spectral Fragmentation
A definitive mass spectrum for this compound is not publicly available. However, based on the principles of mass spectrometry and known fragmentation patterns of related structures, a theoretical fragmentation pathway can be predicted. The molecular weight of the compound (C13H17NO) is 203.28 g/mol .
Key Predicted Fragmentation Pathways:
-
Loss of the Isopropyl Group: A common fragmentation for isopropyl-substituted compounds is the loss of the isopropyl radical (•CH(CH3)2), leading to a fragment ion with a mass-to-charge ratio (m/z) of 160.
-
Loss of the Aldehyde Group: Fragmentation may occur via the loss of the formyl radical (•CHO), resulting in a fragment at m/z 174, or through the loss of carbon monoxide (CO), yielding a fragment at m/z 175.
-
Cleavage of the Tetrahydroquinoline Ring: The saturated heterocyclic ring may undergo fragmentation, including retro-Diels-Alder (RDA) reactions, leading to characteristic fragment ions.
-
Benzylic Cleavage: The bond adjacent to the aromatic ring is susceptible to cleavage, which can lead to the formation of a stable tropylium-like ion, a common feature in the mass spectra of alkyl-substituted aromatic compounds.
Table 1: Predicted Major Fragment Ions
| Predicted Fragment Ion | m/z (Nominal Mass) | Proposed Neutral Loss |
| [M]+• | 203 | - |
| [M - CH(CH3)2]+ | 160 | Isopropyl radical |
| [M - CHO]+ | 174 | Formyl radical |
| [M - CO]+• | 175 | Carbon monoxide |
| [M - C3H7N]+• | 146 | C3H7N (from ring) |
Experimental Protocols
The analysis of this compound can be effectively performed using either Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile compounds.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of relatively volatile and thermally stable small molecules.[2]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).
GC Conditions:
| Parameter | Value |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for the analysis of a wide range of small molecules and is particularly useful for compounds that are not amenable to GC-MS.[3] Electrospray ionization (ESI) is a common ionization source for such analyses.[4]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen at a flow rate of 800 L/hr |
| Desolvation Temperature | 350 °C |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan and Tandem MS (MS/MS) of the precursor ion at m/z 204.1 |
Data Interpretation and Visualization
Analytical Workflow
The general workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.
Caption: Workflow for the mass spectrometric analysis of a novel compound.
Hypothetical Signaling Pathway Involvement
Quinoline derivatives are known to interact with various biological targets. While the specific activity of this compound is yet to be determined, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in cell growth and proliferation, such as a receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical inhibition of an RTK signaling pathway by the target compound.
Conclusion
The mass spectrometric analysis of this compound is a critical step in its characterization. This guide provides a comprehensive framework for researchers to approach this analysis, from predicting fragmentation patterns to establishing robust experimental protocols. The successful application of these methods will enable the unambiguous identification and quantification of this novel compound, facilitating further investigation into its chemical properties and potential biological activities. The provided workflows and hypothetical pathway serve as a conceptual foundation for integrating this analytical data into broader drug discovery and development programs.
References
Lacking definitive quantitative data in public databases, this technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in various organic solvents. This document outlines the prevailing experimental protocols and data presentation standards used in the pharmaceutical and chemical industries.
Physicochemical Properties (Predicted)
A preliminary understanding of the molecule's properties can aid in solvent selection and analytical method development. Based on its structure—a tetrahydroquinoline core with isopropyl and carbaldehyde substituents—the following characteristics can be inferred:
-
Polarity: The presence of a nitrogen atom and a carbonyl group introduces polarity, suggesting potential solubility in polar organic solvents.
-
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, and the carbonyl oxygen can also participate in hydrogen bonding.
-
Molecular Weight: The molecular formula is C13H17NO.[1]
These features suggest that 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde will likely exhibit good solubility in a range of organic solvents, particularly those with some degree of polarity.
Quantitative Solubility Data Presentation
When experimentally determined, the solubility data for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde should be summarized in a clear and structured format. The following tables provide a template for presenting thermodynamic and kinetic solubility data.
Table 1: Thermodynamic (Equilibrium) Solubility Data
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Example: Acetonitrile | 25 | Data | Data | Shake-Flask |
| Example: Ethanol | 25 | Data | Data | Shake-Flask |
| Example: Dichloromethane | 25 | Data | Data | Shake-Flask |
| Example: Toluene | 25 | Data | Data | Shake-Flask |
| Example: Dimethyl Sulfoxide (DMSO) | 25 | Data | Data | Shake-Flask |
Table 2: Kinetic Solubility Data
| Organic Solvent (Aqueous Buffer with co-solvent) | Co-solvent % | Incubation Time (h) | Solubility (µM) | Method |
| Example: Phosphate-Buffered Saline (PBS) with DMSO | 1% | 2 | Data | Nephelometry |
| Example: PBS with DMSO | 1% | 24 | Data | Nephelometry |
| Example: PBS with Acetonitrile | 5% | 2 | Data | Direct UV |
Experimental Protocols
The determination of solubility can be approached through two main methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. The choice of method often depends on the stage of research, with kinetic solubility being favored in early discovery for high-throughput screening and thermodynamic solubility being the gold standard for later-stage development.[2][3]
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method, proposed by Higuchi and Connors, is the most reliable and widely accepted method for determining thermodynamic solubility.[4] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.
Protocol:
-
Sample Preparation: An excess amount of solid 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is added to a known volume of the selected organic solvent in a sealed vial or flask.[4]
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[5] This can take from 24 to 72 hours, and it is crucial to ensure that the dissolved and undissolved compound are in equilibrium.[4][6]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration (using a filter that does not adsorb the compound) or centrifugation.[4]
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2] A calibration curve with known concentrations of the compound is used for accurate quantification.
Below is a Graphviz diagram illustrating the workflow of the shake-flask method.
Kinetic Solubility Determination for High-Throughput Screening
Kinetic solubility assays are designed for rapid assessment and are well-suited for early drug discovery where many compounds need to be evaluated quickly.[2][7] These methods typically start with the compound dissolved in a strong organic solvent, usually DMSO, which is then diluted into an aqueous or organic medium.[2][8]
This method measures the light scattering caused by the precipitation of the compound as it is diluted from a DMSO stock solution into the test solvent.
Protocol:
-
Stock Solution Preparation: A concentrated stock solution of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is prepared in DMSO (e.g., 10 or 20 mM).[8]
-
Serial Dilution: The DMSO stock solution is serially diluted in a multi-well plate.
-
Addition of Test Solvent: The test organic solvent (or buffer) is added to each well.
-
Incubation: The plate is incubated for a set period (e.g., 2 hours).[7]
-
Measurement: A nephelometer measures the light scattering in each well. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[7]
This method involves separating the precipitated compound and then measuring the UV absorbance of the remaining dissolved compound.
Protocol:
-
Solution Preparation: A small volume of a concentrated DMSO stock solution is added to the wells of a multi-well plate.
-
Addition of Test Solvent: The test organic solvent is added to each well.
-
Incubation: The plate is mixed and incubated for a specified time.[7]
-
Filtration: The solutions are filtered to remove any precipitate.[7]
-
UV Absorbance Measurement: The UV absorbance of the filtrate is measured with a spectrophotometer at the compound's λmax. The concentration is calculated using a pre-established calibration curve.[7]
The following Graphviz diagram illustrates a generalized workflow for high-throughput kinetic solubility screening.
References
- 1. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 2. enamine.net [enamine.net]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Thermogravimetric Analysis of Substituted Tetrahydroquinolines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted tetrahydroquinolines are a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Understanding their thermal stability is crucial for drug development, formulation, and determining shelf-life. Thermogravimetric analysis (TGA) is a fundamental analytical technique used to characterize the thermal decomposition and stability of these compounds. This guide provides a comprehensive overview of the principles of TGA as applied to substituted tetrahydroquinolines, outlines a general experimental protocol, and discusses the interpretation of the resulting data. While a comprehensive quantitative comparison is limited by the scarcity of publicly available data, this document serves as a foundational resource for researchers initiating thermal stability studies on novel tetrahydroquinoline derivatives.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method provides valuable information about the physical and chemical phenomena of a material, including thermal stability, decomposition, and the presence of volatile components.[1] The output of a TGA experiment is a thermogram, which plots the mass of the sample against temperature.[1]
For substituted tetrahydroquinolines, TGA can be employed to:
-
Determine the onset temperature of decomposition, indicating the upper limit of their thermal stability.[2]
-
Quantify the percentage of mass loss at different decomposition stages.
-
Analyze the effect of different substituents on the thermal stability of the tetrahydroquinoline core.
-
Assess the presence of residual solvents or moisture from the synthesis process.[3]
Experimental Protocol for TGA of Substituted Tetrahydroquinolines
The following provides a generalized experimental protocol for conducting TGA on substituted tetrahydroquinoline samples. It is important to note that specific parameters may need to be optimized depending on the instrument and the specific properties of the compound being analyzed.[4]
Instrumentation:
A standard thermogravimetric analyzer equipped with a high-precision balance, a programmable furnace, and a gas-flow control system is required.[1]
General Procedure:
-
Sample Preparation: A small, representative sample of the substituted tetrahydroquinoline (typically 1-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina, platinum).[3][4]
-
Instrument Setup:
-
The TGA instrument is tared to zero with an empty sample pan.
-
The desired atmosphere is established by purging with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]
-
-
Temperature Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate. A typical heating rate is 10 °C/min, but this can be adjusted to improve resolution.[5]
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature throughout the experiment.
Experimental Workflow Diagram:
Caption: A generalized workflow for the thermogravimetric analysis of substituted tetrahydroquinolines.
Data Presentation and Interpretation
A comprehensive, comparative table of quantitative TGA data for a wide range of substituted tetrahydroquinolines is not feasible at this time due to a lack of systematically published studies in the scientific literature. The thermal stability of these compounds is highly dependent on the nature and position of their substituents, and as such, each new derivative requires individual analysis.
Interpretation of a TGA Thermogram:
The thermogram provides a wealth of information about the thermal behavior of the analyzed compound.
-
Initial Plateau: A stable mass indicates the temperature range where the compound is thermally stable.
-
Mass Loss Steps: A sharp drop in mass signifies a decomposition event. The temperature at the onset of this drop is a key indicator of thermal stability. The percentage of mass lost in each step can be correlated with the loss of specific molecular fragments.
-
Derivative Thermogravimetry (DTG): The first derivative of the TGA curve (DTG curve) shows the rate of mass loss as a function of temperature. The peak of a DTG curve corresponds to the temperature of the maximum rate of decomposition for a given step.[1]
-
Final Residue: The mass remaining at the end of the experiment (at the maximum temperature) represents the non-volatile residue.
Logical Relationship in TGA Data Interpretation:
Caption: The logical flow from TGA experimentation to the interpretation of thermal properties.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of substituted tetrahydroquinolines. While this guide provides a general framework for conducting and interpreting TGA experiments, the lack of extensive, publicly available quantitative data highlights a research gap in this area. Further systematic studies on the thermal decomposition of various substituted tetrahydroquinolines would be highly beneficial to the scientific community, particularly for those in drug development and materials science. Such research would enable the creation of comprehensive databases to better predict the thermal behavior of novel compounds and facilitate the development of more stable and robust products.
References
A Technical Guide to 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Synthesis, Biological Context, and Crystallographic Analysis Workflow
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest searches of public crystallographic databases, the specific X-ray crystal structure for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has not been publicly reported. This guide provides comprehensive information on the compound's chemical properties, relevant synthetic methodologies for related structures, the biological significance of the tetrahydroquinoline core, and a detailed, generalized protocol for X-ray crystal structure determination.
Introduction to 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic organic compound. The core of this molecule is the 1,2,3,4-tetrahydroquinoline scaffold, which is a common feature in many biologically active compounds.[1] The structure is further functionalized with an isopropyl group at the 1-position and a carbaldehyde (formyl) group at the 6-position. These substitutions are expected to influence the molecule's steric and electronic properties, and consequently, its biological activity.
Chemical and Physical Properties
While experimental data is limited, the basic properties of the parent compound, 1,2,3,4-tetrahydroquinoline, are well-documented. The addition of the isopropyl and carbaldehyde groups will alter these properties.
| Property | Value (1,2,3,4-tetrahydroquinoline) | Expected Influence of Substituents |
| Molecular Formula | C9H11N | C13H17NO |
| Molecular Weight | 133.19 g/mol | 203.28 g/mol |
| Boiling Point | 251-252 °C | Higher due to increased mass and polarity |
| Solubility | Slightly soluble in water | Likely reduced water solubility |
Synthesis of Substituted 1,2,3,4-Tetrahydroquinolines
One common approach involves the reduction of a nitro group followed by cyclization. For instance, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines through a reduction-reductive amination sequence using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] Another powerful method is the Pictet-Spengler reaction, which involves the acid-catalyzed intramolecular cyclization of an imine formed from the condensation of a 2-arylethylamine with a carbonyl compound.
A plausible synthetic route to 1-substituted tetrahydroquinolines could involve a multi-step process starting from a suitably substituted aniline derivative.
Biological Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[2] Derivatives of this structure have demonstrated a wide array of biological activities, making them attractive targets for drug discovery programs.
Some of the notable biological activities associated with tetrahydroquinoline derivatives include:
-
Anticancer Activity: Certain tetrahydroquinolinone derivatives have shown the ability to inhibit the growth and proliferation of colon and lung cancer cells by inducing cellular stress through the generation of reactive oxygen species (ROS).[3][4]
-
Antiviral Properties: Virantmycin, a natural product containing a tetrahydroquinoline core, is known for its antiviral and antifungal activities.[2]
-
Neuroprotective Effects: Tetrahydroisoquinoline (a related isomer) derivatives have been investigated for their neuroprotective potential in neurological diseases such as epilepsy, ischemia, and Parkinson's disease.
-
Other Activities: The broader class of tetrahydroisoquinolines, which shares structural similarities, exhibits a vast range of pharmacological effects including anti-inflammatory, antibacterial, antifungal, and antimalarial properties.[5][6]
The diverse biological profiles of these compounds underscore the importance of synthesizing and characterizing new derivatives like 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde for potential therapeutic applications.
Experimental Protocol: Single-Crystal X-ray Diffraction
Determining the precise three-dimensional arrangement of atoms in a molecule is crucial for understanding its structure-activity relationship. Single-crystal X-ray diffraction is the definitive method for this purpose.[7][8] The following is a generalized workflow for this technique.
4.1. Crystallization The initial and often most challenging step is to grow a high-quality single crystal of the compound.[7][8] This involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling crystallization. The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular shape, and be free of significant defects.[7]
4.2. Data Collection A suitable crystal is mounted on a goniometer, which allows for its precise rotation in the X-ray beam.[9] A monochromatic X-ray beam is directed at the crystal. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections).[10] The positions and intensities of these reflections are recorded by a detector.[9]
4.3. Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and the crystal's space group. The intensities of the reflections are used to calculate the structure factors.[10] From these, an initial electron density map is generated. An atomic model of the molecule is then built into this electron density map.[11] This initial model is refined using least-squares methods to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[10]
4.4. Data Validation and Deposition The final refined crystal structure is validated to ensure its quality and chemical sense. The atomic coordinates and other experimental data are then typically deposited in a public database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds.
Below is a diagram illustrating the general workflow of single-crystal X-ray diffraction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. sciencevivid.com [sciencevivid.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteopedia.org [proteopedia.org]
Methodological & Application
Application Notes and Protocols: The Emerging Role of the Tetrahydroquinoline Scaffold in Medicinal Chemistry
Disclaimer: Specific experimental data and detailed applications for 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde are not extensively available in current scientific literature. However, the tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry. This document provides application notes and protocols for the broader class of THQ derivatives, highlighting their significant potential, particularly as anticancer agents. The target compound, this compound, represents a key intermediate for the synthesis of a diverse library of potentially bioactive molecules.
I. Application Notes
The tetrahydroquinoline scaffold is a structural motif present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its partially saturated nature offers improved solubility, reduced toxicity, and better bioavailability compared to its fully aromatic quinoline counterpart, making it an attractive framework for drug design.[2]
Anticancer Potential of Tetrahydroquinoline Derivatives
A significant area of research for THQ derivatives is in oncology. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines through mechanisms that include the disruption of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[2][3]
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
One of the most critical intracellular signaling pathways implicated in cancer is the PI3K/AKT/mTOR pathway.[4][5] This pathway regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[4][5] Aberrant activation of this pathway is a common feature in many human cancers, leading to uncontrolled cell growth and resistance to therapy.[5][6]
Several studies have identified tetrahydroquinoline derivatives as potent inhibitors of key kinases in this pathway, particularly mTOR (mammalian target of rapamycin).[7][8][9] By inhibiting mTOR, these compounds can trigger apoptosis (programmed cell death) and halt the proliferation of cancer cells.[9]
Quantitative Data: In Vitro Anticancer Activity of Tetrahydroquinoline Derivatives
The anticancer efficacy of various tetrahydroquinoline derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxicity of several promising THQ derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10e | A549 (Lung Cancer) | 0.033 ± 0.003 | [9][10] |
| MDA-MB-231 (Breast Cancer) | 0.63 ± 0.02 | [10] | |
| Compound 10h | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [10] |
| Compound 10d | A549 (Lung Cancer) | 0.062 ± 0.01 | [10] |
| MCF-7 (Breast Cancer) | 0.58 ± 0.11 | [10] | |
| MDA-MB-231 (Breast Cancer) | 1.003 ± 0.008 | [10] | |
| Compound 2 | MCF-7 (Breast Cancer) | 50 | [11] |
| MDA-MB-231 (Breast Cancer) | 25 | [11] | |
| Compound 3a | B16F10 (Murine Melanoma) | 11.37 | [1] |
| Compound 3h | HeLa (Cervical Cancer) | 10.21 | [1] |
II. Experimental Protocols
A. General Protocol for the Synthesis of Tetrahydroquinoline Derivatives
The synthesis of tetrahydroquinoline derivatives can be achieved through various methods, including the Povarov reaction, catalytic hydrogenation of quinolines, or intramolecular cyclization reactions.[2] A common strategy involves a multi-step synthesis starting from appropriately substituted anilines and aldehydes. The following is a general protocol for the synthesis of N-substituted tetrahydroquinoline derivatives, for which this compound could serve as a key precursor for further functionalization.
Step 1: Reductive Amination to form the Tetrahydroquinoline Core
-
Dissolve the starting aniline (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add an appropriate aldehyde or ketone (1.1 eq) and a reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: N-Functionalization
-
Dissolve the synthesized tetrahydroquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Add the desired acyl chloride, sulfonyl chloride, or alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
B. Protocol for In Vitro Cytotoxicity MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12][13]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized tetrahydroquinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO or the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
III. Visualizations
References
- 1. Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety | Semantic Scholar [semanticscholar.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | Scilit [scilit.com]
- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
Application of Tetrahydroquinoline Derivatives as mTOR Inhibitors: A Guide for Researchers
Introduction: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] As a critical signaling nexus, its dysregulation is a frequent hallmark of various human cancers, making it a prime target for therapeutic intervention.[1] Tetrahydroquinoline (THQ) has emerged as a promising and efficient scaffold for the development of novel mTOR inhibitors.[2][3] Recent studies have focused on designing and synthesizing substituted THQ derivatives that demonstrate potent and selective inhibitory activity, offering new avenues for cancer therapy.[4][5][6] This document provides an overview of the quantitative data, key experimental protocols, and relevant cellular pathways for researchers and drug development professionals working with these compounds.
Quantitative Data: In Vitro Efficacy
The anti-proliferative activity of various tetrahydroquinoline derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The data below is compiled from recent studies.[4][7][8]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Notes | Reference |
| 10e | A549 (Lung Cancer) | 0.033 ± 0.003 | Displayed the highest activity against A549 cells. | [4][8] |
| 10h | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | Most effective against MCF-7 cells in its series. | [4][8] |
| 10d | A549 (Lung Cancer) | 0.062 ± 0.01 | Showed broad-spectrum activity. | [4][8] |
| MCF-7 (Breast Cancer) | 0.58 ± 0.11 | [4][8] | ||
| MDA-MB-231 (TNBC) | 1.003 ± 0.008 | [4][8] | ||
| 10c | A549 (Lung Cancer) | 3.73 ± 0.17 | Moderate activity. | [8] |
| 10f | MCF-7 (Breast Cancer) | 4.47 ± 0.013 | Displayed selective activity against MCF-7. | [8] |
| C₁ | HCT116 (Colorectal) | 97.38 | (6-chloro-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanone | [7] |
| C₂ | HCT116 (Colorectal) | 113.2 | (6-chloro-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone | [7] |
TNBC: Triple-Negative Breast Cancer
Structure-activity relationship analyses suggest that the incorporation of morpholine and trifluoromethyl moieties into the tetrahydroquinoline scaffold can significantly enhance potency and selectivity.[4][5][6]
Visualized Pathways and Workflows
Understanding the mechanism of action and the drug development pipeline is crucial. The following diagrams illustrate the mTOR signaling pathway and a typical workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following are standard protocols for key experiments in the evaluation of mTOR inhibitors.
Protocol 1: In Vitro mTORC1 Kinase Assay
This protocol is adapted from standard methods for measuring the direct inhibitory effect of compounds on mTORC1 kinase activity.[9]
Objective: To determine the IC₅₀ value of a tetrahydroquinoline derivative against mTORC1.
Materials:
-
HEK293E cells for mTORC1 immunoprecipitation.[9]
-
Antibodies for immunoprecipitation (e.g., anti-Myc or anti-HA).[9]
-
Test Compounds (Tetrahydroquinoline derivatives) dissolved in DMSO.
-
Recombinant purified GST-4E-BP1 (as substrate).[9]
-
ATP (Adenosine triphosphate).
-
3x mTOR Kinase Assay Buffer: 75 mM HEPES (pH 7.4), 60 mM KCl, 30 mM MgCl₂.[9]
-
mTOR Assay Start Buffer: 25 mM HEPES (pH 7.4) supplemented with 500 µM ATP.[9]
-
4x SDS-PAGE Sample Buffer.
-
Phospho-4E-BP1 (Thr37/46) antibody for Western blot detection.
Procedure:
-
Immunoprecipitation of mTORC1:
-
Culture and lyse HEK293E cells (pre-stimulated with insulin to ensure mTORC1 activation) in a CHAPS-containing lysis buffer.[9]
-
Incubate lysates with an appropriate antibody (e.g., anti-HA for HA-Raptor) for 1.5 hours at 4°C.[9]
-
Add Protein A/G beads and incubate for another hour to capture the antibody-mTORC1 complex.
-
Wash the immunoprecipitates multiple times with wash buffers to remove non-specific binders.[10]
-
-
Kinase Reaction:
-
Aliquot the mTORC1-bound beads into separate reaction tubes.
-
Prepare serial dilutions of the tetrahydroquinoline inhibitor and add to the respective tubes. Include a DMSO-only vehicle control.
-
Incubate the beads with the inhibitor for 20 minutes on ice.[9]
-
To start the reaction, add the mTOR Assay Start Buffer containing ATP and the GST-4E-BP1 substrate.[9]
-
Incubate the reaction mixture at 30°C for 30-60 minutes with shaking.[9]
-
-
Termination and Detection:
-
Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins using SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for phosphorylated 4E-BP1 (Thr37/46) to detect the kinase activity.
-
Quantify the band intensity to determine the level of inhibition at each compound concentration and calculate the IC₅₀ value.
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4][11]
Objective: To assess the effect of tetrahydroquinoline derivatives on the viability of cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test Compounds (Tetrahydroquinoline derivatives) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS).[11]
-
DMSO (for formazan solubilization).[11]
-
Microplate reader (absorbance at 540-570 nm).
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Allow the cells to attach and grow overnight in a 37°C, 5% CO₂ incubator.[1]
-
-
Compound Treatment:
-
Prepare a range of concentrations for each test compound by serial dilution.
-
Treat the cells by adding the compound dilutions to the wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 3: Western Blot for Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of key downstream targets of mTOR, such as S6K and 4E-BP1, to confirm the mechanism of action.[13]
Objective: To confirm that tetrahydroquinoline derivatives inhibit the mTOR signaling pathway in cells.
Materials:
-
Cancer cells treated with the test compound.
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound at various concentrations for a defined time.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with loading buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-S6K) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]
-
-
Detection and Analysis:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total protein (e.g., total S6K) and a loading control (e.g., Actin) to ensure equal protein loading.
-
Analyze the band intensities to demonstrate a dose-dependent decrease in the phosphorylation of mTOR substrates.
-
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jopir.in [jopir.in]
- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. 4.2. Cell Viability Assay [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
The Versatile Building Block: 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in Complex Molecule Synthesis
Introduction
1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a valuable heterocyclic building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. Its unique structure, featuring a partially saturated quinoline core, an N-isopropyl group, and a reactive aldehyde functionality, offers medicinal chemists and material scientists a versatile scaffold for generating diverse molecular architectures. The tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The aldehyde group at the 6-position serves as a key handle for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.
This application note provides a comprehensive overview of the synthetic utility of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, including detailed protocols for its synthesis and subsequent derivatization.
Synthetic Utility and Applications
The strategic placement of the aldehyde group on the electron-rich aromatic ring of the tetrahydroquinoline scaffold makes it an ideal substrate for a range of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the introduction of diverse functional groups and the extension of the molecular framework, leading to the generation of libraries of compounds for biological screening or the development of novel materials.
Key applications of this building block include:
-
Medicinal Chemistry: The tetrahydroquinoline core is a well-established pharmacophore.[1][2] By modifying the aldehyde group, researchers can synthesize novel derivatives with potential therapeutic applications. For instance, reductive amination can introduce various amine-containing side chains, which are crucial for interacting with biological targets.[3][4] Knoevenagel condensation and Wittig reactions allow for the introduction of α,β-unsaturated systems, which are present in many biologically active compounds.[5][6][7]
-
Ligand Synthesis: The nitrogen atom of the tetrahydroquinoline ring and the oxygen of the aldehyde can act as coordination sites for metal ions. Derivatization of the aldehyde can lead to the synthesis of novel bidentate or tridentate ligands for catalysis or the development of metal-based therapeutics.
-
Fluorescent Probes and Dyes: The extended π-system that can be generated through reactions at the aldehyde position, coupled with the electron-donating nature of the tetrahydroquinoline nitrogen, provides a framework for the design of novel fluorescent probes and dyes with potential applications in bio-imaging and materials science.
Experimental Protocols
Due to the limited availability of specific literature on 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, the following protocols are proposed based on well-established synthetic methodologies for analogous systems.
Protocol 1: Synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline (Parent Scaffold)
This protocol describes a plausible two-step synthesis of the parent scaffold, 1-Isopropyl-1,2,3,4-tetrahydroquinoline, starting from quinoline.
Step 1: Reduction of Quinoline to 1,2,3,4-Tetrahydroquinoline
-
To a solution of quinoline (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of Platinum(IV) oxide (Adam's catalyst) or 10% Palladium on carbon.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydroquinoline.
Step 2: N-Isopropylation of 1,2,3,4-Tetrahydroquinoline
-
Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) and 2-iodopropane (1.2 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a suitable base, such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Isopropyl-1,2,3,4-tetrahydroquinoline.
Protocol 2: Synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
This protocol outlines the formylation of the N-isopropyl-tetrahydroquinoline scaffold at the 6-position using the Vilsmeier-Haack reaction.[8][9]
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the Vilsmeier reagent back to 0 °C and add a solution of 1-Isopropyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DMF dropwise.
-
After the addition, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.
Protocol 3: Derivatization via Reductive Amination
This protocol describes a general procedure for the synthesis of 6-(aminomethyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline derivatives.[3][4][10]
-
To a solution of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add the desired primary or secondary amine (1.1 eq).
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 4: Derivatization via Wittig Reaction
This protocol provides a general method for the olefination of the aldehyde to form a vinyl-substituted tetrahydroquinoline.[6][7][11]
-
Suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide.
-
Stir the resulting colored solution at 0 °C for 30 minutes.
-
Add a solution of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 5: Derivatization via Knoevenagel Condensation
This protocol describes the condensation of the aldehyde with an active methylene compound.[5][12][13]
-
Dissolve 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, diethyl malonate, 1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Heat the reaction mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Proposed Reactions and Expected Product Classes
| Reaction Type | Reagents | Product Class | Potential Yield Range |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | 6-(Aminomethyl)-tetrahydroquinolines | 60-90% |
| Wittig Reaction | Phosphonium Ylide | 6-Vinyl-tetrahydroquinolines | 50-85% |
| Knoevenagel Condensation | Active Methylene Compound, Base | 6-(Substituted vinyl)-tetrahydroquinolines | 70-95% |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 6-Formyl-tetrahydroquinolines | 50-75% |
| Duff Reaction | Hexamethylenetetramine, Acid | 6-Formyl-tetrahydroquinolines | 20-40% |
Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Proposed synthetic route to the target building block.
Caption: Synthetic utility and application workflow.
References
- 1. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination of aromatic aldehydes and ketones with nickel boride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. jove.com [jove.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. tandfonline.com [tandfonline.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Antimicrobial Assays of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone and its derivatives have long been a cornerstone in the development of antimicrobial agents. Their mechanism of action, primarily targeting bacterial DNA gyrase and topoisomerase IV, has proven effective against a broad spectrum of pathogens.[1][2][3][4] The novel compound, 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde, belongs to the tetrahydroquinoline class of molecules, which have shown promise in various biological applications, including as antimicrobial and anticancer agents.[5][6] These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound, enabling researchers to assess its potential as a new therapeutic agent.
Proposed Mechanism of Action
While the specific mechanism of this compound is yet to be elucidated, it is hypothesized to function similarly to other quinolone antibiotics. These compounds interfere with bacterial DNA replication by forming a stable complex with DNA and the enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] This stabilization of the enzyme-DNA complex leads to the inhibition of DNA ligation, resulting in double-strand DNA breaks and ultimately, bacterial cell death.[2][3]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Standardized antimicrobial susceptibility testing (AST) methods are crucial for evaluating the efficacy of new compounds. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (Compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in MHB across the wells of the 96-well plate. The typical concentration range to test is 0.06 to 128 µg/mL.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
-
Controls:
-
Growth Control: Wells containing only MHB and the bacterial inoculum.
-
Sterility Control: Wells containing only MHB.
-
Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) with the bacterial inoculum.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Caption: Workflow for MIC and MBC determination.
Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline and swabs
-
Compound solution of a known concentration
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[10]
-
-
Disk Application:
-
Impregnate sterile paper disks with a known amount of the compound solution and allow them to dry.
-
Aseptically place the disks on the inoculated MHA plate.
-
Include a blank disk (with solvent only) and a positive control antibiotic disk.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.[10] The size of the zone is proportional to the susceptibility of the bacterium to the compound.
-
Caption: Workflow for the disk diffusion assay.
Data Presentation
The quantitative results from the MIC and MBC assays should be presented in a clear and organized manner to facilitate comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 32 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
| Ciprofloxacin (S. aureus) | N/A | 0.5 |
| Ciprofloxacin (E. coli) | N/A | 0.25 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 32 | 2 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 128 | 4 |
| Escherichia coli ATCC 25922 | Gram-negative | >128 | >2 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | N/A |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
Conclusion
These application notes provide a comprehensive framework for the initial antimicrobial evaluation of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data to determine the compound's spectrum of activity and its potential as a novel antibacterial agent. Further studies would be required to elucidate the precise mechanism of action and to evaluate its efficacy and safety in vivo.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 8. woah.org [woah.org]
- 9. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Quinoline-6-carbaldehyde for Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of quinoline-6-carbaldehyde derivatives. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2] The derivatization of quinoline-6-carbaldehyde into various chemical entities, such as Schiff bases, thiosemicarbazones, and hydrazones, has been a fruitful strategy in the discovery of novel therapeutic agents with potential applications in oncology and infectious diseases.
Introduction to Quinoline-6-carbaldehyde Derivatization
Quinoline and its derivatives represent a critical class of heterocyclic compounds that have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4] The aldehyde functional group at the 6-position of the quinoline ring is a versatile handle for chemical modification, allowing for the synthesis of a diverse library of compounds. The primary strategies for derivatization involve condensation reactions with primary amines, hydrazines, and thiosemicarbazides to yield Schiff bases, hydrazones, and thiosemicarbazones, respectively. These derivatives often exhibit enhanced biological activity compared to the parent aldehyde.
Key Biological Targets and Signaling Pathways
Quinoline derivatives have been shown to exert their biological effects through various mechanisms of action, often by interacting with key cellular targets and signaling pathways that are dysregulated in disease.
Anticancer Activity:
Many quinoline derivatives exhibit potent anticancer activity by targeting critical pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][3] Two of the most prominent pathways targeted are:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[1][3][5] Its aberrant activation is a common feature in many cancers.[1] Quinoline-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR.[3][5][6]
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8] Inhibition of VEGFR signaling is a well-established anti-angiogenic strategy in cancer therapy, and several quinoline derivatives have been identified as potent VEGFR inhibitors.[2][7][8]
Antimicrobial Activity:
The antimicrobial properties of quinoline derivatives are often attributed to their ability to interfere with essential bacterial processes. A key target for many antibacterial quinolones is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication.[9] By inhibiting this enzyme, these compounds prevent bacterial cell division and lead to cell death.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of quinoline-6-carbaldehyde derivatives and their subsequent biological evaluation.
Protocol 1: Synthesis of Quinoline-6-carbaldehyde Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases via the condensation of quinoline-6-carbaldehyde with various primary amines.
Materials:
-
Quinoline-6-carbaldehyde
-
Substituted primary amine (e.g., aniline, substituted anilines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve quinoline-6-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the substituted primary amine (1.0 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.[10]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of Quinoline-6-carbaldehyde Thiosemicarbazone Derivatives
This protocol outlines the synthesis of thiosemicarbazones, which are known for their metal-chelating properties and potent biological activities.[4]
Materials:
-
Quinoline-6-carbaldehyde
-
Thiosemicarbazide or N-substituted thiosemicarbazide
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve thiosemicarbazide (or its derivative) (1.0 mmol) in warm methanol or ethanol (20 mL) in a round-bottom flask.
-
Add a solution of quinoline-6-carbaldehyde (1.0 mmol) in the same solvent (10 mL) to the thiosemicarbazide solution.
-
The reaction mixture is then refluxed with stirring for 2-4 hours.
-
The formation of a precipitate indicates the product.
-
After cooling to room temperature, the solid product is filtered, washed with the solvent, and dried.
Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Quinoline-6-carbaldehyde derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After 24 hours, treat the cells with various concentrations of the synthesized quinoline derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ values (concentration of the compound that inhibits cell growth by 50%) are determined.
Protocol 4: In Vitro Antimicrobial Activity Evaluation (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Nutrient broth or Mueller-Hinton broth
-
Synthesized quinoline-6-carbaldehyde derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth in a 96-well plate.
-
Prepare a bacterial suspension with a turbidity equivalent to the 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The biological activity of the synthesized quinoline-6-carbaldehyde derivatives should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anticancer Activity of Quinoline-6-carbaldehyde Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Type | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) |
| Q6C-SB1 | Schiff Base (Aniline) | Data | Data | Data |
| Q6C-SB2 | Schiff Base (p-Anisidine) | Data | Data | Data |
| Q6C-TSC1 | Thiosemicarbazone | Data | Data | Data |
| Q6C-TSC2 | 4-Phenylthiosemicarbazone | Data | Data | Data |
| Doxorubicin | (Positive Control) | Data | Data | Data |
Note: The data in this table is illustrative. Actual values should be determined experimentally.
Table 2: In Vitro Antimicrobial Activity of Quinoline-6-carbaldehyde Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
| Q6C-SB1 | Schiff Base (Aniline) | Data | Data | Data | Data |
| Q6C-SB2 | Schiff Base (p-Anisidine) | Data | Data | Data | Data |
| Q6C-TSC1 | Thiosemicarbazone | Data | Data | Data | Data |
| Q6C-TSC2 | 4-Phenylthiosemicarbazone | Data | Data | Data | Data |
| Ciprofloxacin | (Positive Control) | Data | Data | Data | Data |
Note: The data in this table is illustrative. Actual values should be determined experimentally.
Visualizations
The following diagrams, created using the DOT language, visualize the experimental workflow and key signaling pathways involved in the biological activity of quinoline-6-carbaldehyde derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.ub.ro [pubs.ub.ro]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing the Antiproliferative Activity of Tetrahydroquinoline Compounds using the MTT Assay
Introduction
Tetrahydroquinolines are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including potential anticancer properties.[1] The evaluation of a compound's ability to inhibit cell growth is a crucial first step in drug discovery, particularly in oncology.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[3][4][5]
This assay is based on the principle that metabolically active cells, specifically through the action of NAD(P)H-dependent cellular oxidoreductase enzymes and dehydrogenases, can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][6][7] These insoluble formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity and the antiproliferative effects of test compounds like tetrahydroquinolines.[4][8]
Experimental Protocol
This protocol provides a detailed methodology for determining the cytotoxic effects of tetrahydroquinoline compounds on adherent cancer cell lines using the MTT assay.
1. Materials and Reagents
-
Tetrahydroquinoline compounds of interest
-
Selected cancer cell line (e.g., A549, MCF-7, HCT-116)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS.[1][9] The solution should be filter-sterilized and stored at -20°C, protected from light.[9]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[1][10]
-
Sterile, flat-bottomed 96-well cell culture plates[3]
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Microplate reader capable of measuring absorbance at 570 nm.[7]
2. Assay Procedure
Step 1: Cell Seeding
-
Culture the selected cancer cell line until it reaches the exponential growth phase.[4]
-
Trypsinize the adherent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in a complete culture medium to an optimal seeding density (typically between 5,000 to 10,000 cells per well, but this should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[1][7]
Step 2: Compound Treatment
-
Prepare a stock solution of each tetrahydroquinoline compound in DMSO.
-
Create a series of serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations.[11] The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Wells containing cells treated with culture medium only.
-
Vehicle Control: Wells containing cells treated with the medium containing the same final concentration of DMSO used in the compound dilutions.
-
Blank Control: Wells containing culture medium but no cells, to be used for background subtraction.[3][9]
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
Step 3: MTT Incubation
-
Following the treatment period, carefully aspirate the medium containing the compounds from each well.
-
Add 100 µL of fresh, serum-free medium to each well.[9]
-
Add 10 µL of the 5 mg/mL MTT solution to each well, including controls, for a final concentration of 0.5 mg/mL.[3][7]
-
Return the plate to the incubator and incubate for 2 to 4 hours.[1][3] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
Step 4: Formazan Solubilization
-
After the MTT incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.[1][10]
-
Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the purple crystals.[1][7][10]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[9]
Step 5: Absorbance Measurement
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm or higher can be used to reduce background noise.[10]
-
Read the plate within 1 hour of adding the solubilization solvent.[9]
3. Data Analysis
-
Average the absorbance readings for the triplicate wells for each condition.
-
Subtract the average absorbance value of the blank control from all other absorbance values to obtain corrected absorbances.[9]
-
Calculate the percentage of cell viability for each treatment concentration using the following formula[4][12]:
-
% Cell Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100
-
-
Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[1]
Data Presentation
The quantitative results from the MTT assay can be summarized in a table for clear comparison of the effects of different concentrations of a tetrahydroquinoline compound.
Table 1: Cytotoxic Effect of Tetrahydroquinoline Compound-X on A549 Cells after 48h Treatment
| Compound-X Conc. (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Average OD (Corrected) | % Cell Viability | Standard Deviation (±) |
| 0 (Vehicle Control) | 1.152 | 1.188 | 1.175 | 1.172 | 100.0% | 1.8% |
| 1 | 1.098 | 1.121 | 1.105 | 1.108 | 94.5% | 1.1% |
| 5 | 0.954 | 0.981 | 0.966 | 0.967 | 82.5% | 1.4% |
| 10 | 0.782 | 0.811 | 0.795 | 0.796 | 67.9% | 1.8% |
| 25 | 0.581 | 0.602 | 0.593 | 0.592 | 50.5% | 1.8% |
| 50 | 0.345 | 0.366 | 0.351 | 0.354 | 30.2% | 3.0% |
| 100 | 0.152 | 0.168 | 0.161 | 0.160 | 13.7% | 5.0% |
| Blank (No Cells) | 0.055 | 0.058 | 0.056 | 0.000 | N/A | N/A |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 3. atcc.org [atcc.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Studies of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde with various protein targets. This document outlines the rationale, methodologies, and data interpretation for assessing the potential therapeutic applications of this compound. Quinoline and its derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects, making them a significant scaffold in drug discovery.[1][2]
Introduction to this compound and its Therapeutic Potential
This compound is a derivative of the tetrahydroquinoline scaffold. Tetrahydroisoquinoline and its analogs have demonstrated a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[3][4][5] Molecular docking is a crucial computational technique in drug discovery that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[2] This allows for the elucidation of binding interactions between a ligand, such as the title compound, and its biological target at a molecular level.
Based on the activities of structurally similar quinoline derivatives, potential protein targets for this compound have been identified in various disease pathways. These include enzymes and receptors implicated in cancer, infectious diseases, and inflammatory conditions. For instance, various quinoline derivatives have been investigated as inhibitors of HIV reverse transcriptase, Epidermal Growth Factor Receptor (EGFR), DNA gyrase, and topoisomerase I.[1][6][7][8]
Potential Protein Targets and Signaling Pathways
The versatility of the quinoline nucleus allows for its interaction with a multitude of protein targets.[2] Based on studies of analogous compounds, the following protein targets are of significant interest for molecular docking studies with this compound.
Table 1: Potential Protein Targets and Associated Diseases
| Protein Target | PDB ID | Associated Disease(s) | Rationale for Selection (Based on Quinoline Derivatives) |
| HIV Reverse Transcriptase | 4I2P | HIV/AIDS | Quinoline derivatives have shown potent inhibitory activity against HIV reverse transcriptase, a key enzyme in the viral replication cycle.[1][2] |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | Cancer | Substituted quinolines have demonstrated significant EGFR inhibition, a critical target in cancer therapy.[6] |
| DNA Gyrase | 6F86 | Bacterial Infections | Quinoline compounds have been investigated for their binding to DNA gyrase, an essential bacterial enzyme, suggesting potential antibacterial applications.[8][9] |
| Topoisomerase I | 1T8I | Cancer | Certain quinoline derivatives have displayed inhibitory activity against Topoisomerase I, an enzyme involved in DNA replication and a target for cancer drugs.[7] |
A generalized signaling pathway often targeted by quinoline-based inhibitors is the EGFR signaling pathway, which plays a crucial role in cell proliferation and survival.
References
- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde in catalyst development
Application Notes and Protocols for Tetrahydroquinoline Derivatives in Catalyst Development
Preliminary Note: Extensive research did not yield specific information on the application of "1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde" in catalyst development. The following application notes and protocols are based on the broader class of chiral 1,2,3,4-tetrahydroquinoline (THQ) derivatives, which are widely utilized in the field of organocatalysis.
Introduction to Tetrahydroquinoline Derivatives in Organocatalysis
1,2,3,4-Tetrahydroquinolines (THQs) are a significant class of heterocyclic compounds.[1] Their rigid, chiral scaffold makes them excellent candidates for the development of organocatalysts for asymmetric synthesis.[1][2] Chiral THQ derivatives have been successfully employed in a variety of organocatalytic transformations, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. These catalysts typically operate via aminocatalysis, forming transient iminium ions or enamines with the substrate to induce stereoselectivity.[2] The advantages of using THQ-based organocatalysts include their operational simplicity, stability, and the ability to achieve high yields and enantioselectivities under mild reaction conditions.[2]
Synthesis of Chiral Tetrahydroquinoline Scaffolds
The synthesis of enantioenriched THQ derivatives is crucial for their application in asymmetric catalysis. Several efficient methods have been developed for their preparation:
-
Asymmetric Hydrogenation of Quinolines: The direct asymmetric reduction of prochiral quinolines is a powerful method to obtain chiral THQs.[3] Transition-metal catalysts, particularly Iridium-based complexes, have shown high efficacy, yielding THQs with excellent enantioselectivity (up to 98% ee) and high turnover numbers.[3] The reaction solvent can play a critical role in controlling the enantioselectivity of the product.[3]
-
Organocatalytic Intramolecular Aza-Michael Reaction: Chiral organocatalysts, such as diarylprolinol silyl ethers, can catalyze the intramolecular aza-Michael addition of N-protected aniline derivatives to afford chiral THQ aldehydes with good yields and excellent enantioselectivity.[2]
-
Povarov Reaction: The Povarov reaction, a domino reaction, is another key method for synthesizing THQ derivatives.[1][2]
Application in Asymmetric Organocatalysis: A Case Study
Chiral THQ derivatives are particularly effective as aminocatalysts. The secondary amine moiety of the THQ scaffold can react with a carbonyl compound (aldehyde or ketone) to form a chiral enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst.
Representative Reaction: Asymmetric Michael Addition
A common application of chiral THQ catalysts is the asymmetric Michael addition of ketones to nitro-olefins. This reaction is a fundamental C-C bond-forming reaction in organic synthesis.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene catalyzed by a generic chiral THQ derivative.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 25 | 24 | 95 | 92 (S) |
| 2 | 5 | Toluene | 25 | 48 | 92 | 91 (S) |
| 3 | 10 | CH2Cl2 | 25 | 24 | 88 | 85 (S) |
| 4 | 10 | THF | 25 | 36 | 90 | 89 (S) |
| 5 | 10 | Toluene | 0 | 72 | 96 | 95 (S) |
Experimental Protocols
General Protocol for Asymmetric Michael Addition
Materials:
-
Chiral Tetrahydroquinoline Catalyst (e.g., a derivative of a diarylprolinol-THQ)
-
β-Nitrostyrene
-
Cyclohexanone
-
Toluene (anhydrous)
-
Benzoic Acid (co-catalyst)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the chiral tetrahydroquinoline catalyst (0.02 mmol, 10 mol%).
-
Add benzoic acid (0.02 mmol, 10 mol%).
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (1.0 mL) and stir the mixture for 10 minutes at room temperature.
-
Add cyclohexanone (1.0 mmol, 5 equivalents).
-
Add β-nitrostyrene (0.2 mmol, 1 equivalent).
-
Stir the reaction mixture at the desired temperature (e.g., 25°C) for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the THQ-catalyzed asymmetric Michael addition.
Experimental Workflow
References
Application Notes and Protocols for In Vitro Antiproliferative Activity of Novel Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antiproliferative activity of novel quinoline derivatives, a promising class of heterocyclic compounds in oncology research. This document details their cytotoxic effects against various cancer cell lines, outlines key experimental protocols for their evaluation, and visualizes associated signaling pathways and workflows. Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.[1][2][3][4]
Data Presentation: Antiproliferative Activity of Novel Quinoline Derivatives
The efficacy of novel quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values.[1] These metrics represent the concentration of a compound required to inhibit cell proliferation by 50%. A lower IC50 or GI50 value indicates greater potency. The following tables summarize the in vitro antiproliferative activity of various recently developed quinoline derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 | Human Gastric Cancer | 1.38 | [5][6] |
| HCT-116 | Human Colon Cancer | 5.34 | [5][6] | |
| MCF-7 | Human Breast Cancer | 5.21 | [5][6] | |
| Schiff's Base (4e) | HT29 | Human Colon Cancer | 4.7 | [7] |
| MDA-MB-231 | Human Breast Cancer | 4.6 | [7] | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 | Human Amelanotic Melanoma | Comparable to cisplatin/doxorubicin | [8] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Comparable to cisplatin/doxorubicin | [8] | |
| A549 | Human Lung Adenocarcinoma | Comparable to cisplatin/doxorubicin | [8] | |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile (5e) | Various | Various | GI50 = 0.026 | [9] |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile (5h) | Various | Various | GI50 = 0.028 | [9] |
| DFIQ | H1299 | Non-Small Cell Lung Cancer | 4.16 (24h), 2.31 (48h) | [10] |
| Quinoline Derivative (13e) | PC-3 | Prostate Cancer | GI50 = 2.61 | [11] |
| KG-1 | Acute Myelogenous Leukemia | GI50 = 3.56 | [11] | |
| Quinoline Derivative (13f) | PC-3 | Prostate Cancer | GI50 = 4.73 | [11] |
| KG-1 | Acute Myelogenous Leukemia | GI50 = 4.88 | [11] | |
| Quinoline Derivative (13h) | PC-3 | Prostate Cancer | GI50 = 4.68 | [11] |
| KG-1 | Acute Myelogenous Leukemia | GI50 = 2.98 | [11] |
| Compound/Derivative | Target Enzyme/Process | IC50 (µM) | Reference |
| Pyridin-2-one Derivative (4c) | Tubulin Polymerization | 17 | [12] |
| Quinolino[3,4-b]quinoxaline (23) | Topoisomerase IIα | 5.14 | [12] |
| TAS-103 | Topoisomerase I | 2 | [12] |
| Topoisomerase II | 6.5 | [12] | |
| PI3K/mTOR dual inhibitors | PI3Kα | 0.0005 - 0.00203 | [12] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the antiproliferative activity of novel quinoline derivatives are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well flat-bottom plates
-
Novel quinoline derivative stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Dimethyl Sulfoxide (DMSO)[14]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubation: Incubate the plate for an additional 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.[1]
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
6-well plates
-
Novel quinoline derivative
-
Trypsin-EDTA
-
Cold PBS
-
Annexin V-FITC Staining Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at various concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[13]
-
Washing: Wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[13]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Flow cytometry with PI staining is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Materials:
-
6-well plates
-
Novel quinoline derivative
-
Trypsin-EDTA
-
Cold PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.[1]
Visualizations
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their antiproliferative effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 10. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Quinoline Synthesis Optimization: A Technical Support Resource
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the optimization of common quinoline synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is dangerously exothermic and difficult to manage. How can I improve safety and control?
A1: The Skraup synthesis is well-known for being highly exothermic and potentially violent.[1][2] To moderate the reaction, you can implement the following strategies:
-
Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid can help to make the reaction less vigorous.[2][3] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[1]
-
Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid while ensuring efficient cooling is crucial.[2]
-
Maintain Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[2]
Q2: I'm experiencing significant tar formation in my quinoline synthesis, leading to low yields and difficult purification. What are the primary causes and solutions?
A2: Tar formation is a frequent issue in many quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, due to the harsh acidic and oxidizing conditions that promote polymerization of reactants and intermediates.[2][4][5]
-
For Skraup Synthesis:
-
Utilize a moderator like ferrous sulfate to control the reaction rate and minimize charring.[2]
-
Optimize the reaction temperature, heating gently to initiate the reaction and controlling the exothermic phase.[2]
-
Modern approaches like microwave heating or the use of ionic liquids in place of sulfuric acid can lead to cleaner reactions.[3][5]
-
-
For Doebner-von Miller Synthesis:
-
The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4][5]
-
Employing a biphasic solvent system, where the carbonyl compound is sequestered in an organic phase (e.g., toluene), can significantly reduce polymerization in the acidic aqueous phase.[4][5]
-
The gradual addition of the α,β-unsaturated carbonyl to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl, favoring the desired reaction over polymerization.[4]
-
Q3: My Doebner-von Miller reaction is resulting in a low yield, even with attempts to control polymerization. What other factors should I investigate?
A3: Beyond polymerization, low yields in the Doebner-von Miller synthesis can be attributed to:
-
Substrate Reactivity: Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[4]
-
Incomplete Oxidation: The final step is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is inefficient or insufficient, dihydro- or tetrahydroquinoline byproducts may be isolated.[4] Ensure a stoichiometric excess of a suitable oxidizing agent (e.g., nitrobenzene, arsenic acid).[4]
Q4: I am struggling with poor regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can I control the formation of the desired isomer?
A4: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[6][7] The following strategies can be employed to influence the isomeric outcome:
-
Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[7]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[7]
-
Reaction Conditions: Careful optimization of the reaction temperature and solvent can influence the regiochemical outcome.[6]
Q5: What are some greener alternatives to the classical quinoline synthesis methods?
A5: Greener approaches to quinoline synthesis have been developed to mitigate the harsh conditions of traditional methods. For example, the Friedländer synthesis can be conducted in water under catalyst-free conditions.[8] Additionally, microwave-assisted Skraup reactions in aqueous media have been reported as an efficient and more environmentally friendly alternative.[8]
Troubleshooting Guides
Problem 1: Low Yield in Quinoline Synthesis
Symptoms: The isolated yield of the desired quinoline product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[9] |
| Suboptimal Temperature | Many quinoline syntheses require heating.[10] However, excessive temperatures can lead to decomposition.[10] If decomposition is observed, try lowering the temperature. For some modern catalytic systems, reactions can proceed at ambient temperatures.[10] |
| Inappropriate Catalyst | The choice of acid or base catalyst is highly substrate-dependent.[10] An unsuitable catalyst can lead to failed reactions or the promotion of side reactions.[10] |
| Poor Substrate Reactivity | Electron-withdrawing groups on the aniline can deactivate the ring, making cyclization more difficult.[10] |
| Presence of Water | In many acid-catalyzed syntheses, water produced during the reaction can inhibit equilibrium.[10] The use of anhydrous reagents and solvents is recommended.[10] |
Problem 2: Formation of Impurities and Side Products
Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating a complex mixture of products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Side Reactions | Investigate common side reactions for the specific synthesis method being used (e.g., polymerization in Doebner-von Miller).[4] |
| Reagent Quality | Ensure the purity of starting materials and reagents. Impurities can lead to the formation of unexpected byproducts. |
| Suboptimal Reaction Conditions | Systematically vary the catalyst, solvent, and temperature to find conditions that favor the formation of the desired product. |
Quantitative Data Summary
Table 1: Effect of Oxidizing Agent and Aniline Substrate on Skraup Synthesis Yield
| Oxidizing Agent | Aniline Substrate | Product | Yield (%) | Reference |
| Nitrobenzene | Aniline | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[1] |
| Arsenic Pentoxide | 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | 14 | ResearchGate[1] |
| o-Nitrophenol | o-Aminophenol | 8-Hydroxyquinoline | 136 (based on o-aminophenol) | ResearchGate[1] |
Table 2: Influence of Catalyst on Friedländer Synthesis Yield
| Catalyst | Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid | Solvent-free, microwave irradiation | High | Org. Biomol. Chem., 2006, 4, 104-110[11] |
| Molecular iodine | 80-100°C | High | Org. Biomol. Chem., 2006, 4, 126-129[11] |
| Neodymium(III) nitrate hexahydrate | - | High | Synthesis, 2006, 3825-3830[11] |
| Ceric ammonium nitrate | Ambient temperature | High | J. Comb. Chem. 2010, 12, 1, 100-110[12] |
Detailed Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[1]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Minimizing Tar Formation)
This protocol is designed to minimize the common side reaction of tar formation.[4]
Materials:
-
Aniline
-
6 M Hydrochloric Acid
-
Crotonaldehyde
-
Toluene
-
Concentrated Sodium Hydroxide Solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[4]
Protocol 3: Combes Synthesis of a Substituted Quinoline
Materials:
-
Aniline derivative
-
β-Diketone (e.g., acetylacetone)
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Ammonia or Sodium Hydroxide solution
Procedure:
-
In a suitable flask, mix the aniline derivative and the β-diketone.
-
Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Gently heat the reaction mixture for a short period.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide).
-
The solid product can be isolated by filtration, or the aqueous mixture can be extracted with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Iodine-Catalyzed Friedländer Synthesis
This protocol utilizes a milder catalyst for the Friedländer annulation.[9]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular Iodine (10 mol%)
-
Ethyl Acetate
-
Saturated aqueous solution of Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Visualized Workflows and Logic
Caption: A troubleshooting workflow for addressing low yields in quinoline synthesis.
Caption: Experimental workflow for the moderated Skraup synthesis of quinoline.
Caption: Logical relationships in the Doebner-von Miller quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde synthesis.
Experimental Workflow Overview
The synthesis of this compound typically proceeds in two key steps:
-
N-Isopropylation of 1,2,3,4-tetrahydroquinoline: Introduction of the isopropyl group at the nitrogen atom.
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the 6-position of the tetrahydroquinoline ring.
Caption: Overall synthetic workflow.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, providing potential causes and solutions.
Low Yield in N-Isopropylation Step
| Observation | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Inefficient imine formation in reductive amination. | - Ensure anhydrous conditions as water can hydrolyze the imine intermediate. - Use a mild acid catalyst (e.g., acetic acid) to promote imine formation.[1] - Increase the equivalents of acetone. |
| Incomplete reduction of the imine. | - Choose an appropriate reducing agent. Sodium triacetoxyborohydride is often effective and selective.[1] - Ensure the reducing agent is added after sufficient time has been allowed for imine formation. | |
| Side reactions. | - Over-alkylation can be an issue with direct alkylation using isopropyl halides. Reductive amination is generally more controlled.[1] |
Low Yield in Vilsmeier-Haack Formylation Step
| Observation | Potential Cause | Troubleshooting Steps |
| Low conversion of 1-Isopropyl-1,2,3,4-tetrahydroquinoline | Incomplete formation of the Vilsmeier reagent. | - Use fresh, high-purity POCl₃ and anhydrous DMF.[2] - Ensure the reaction for Vilsmeier reagent formation is carried out at a low temperature (0-5 °C).[2] |
| Deactivation of the aromatic ring. | - The N-isopropyl group is electron-donating and should activate the ring for electrophilic substitution. If other deactivating groups are present, harsher reaction conditions (higher temperature, longer reaction time) may be needed, but this can also lead to more side products. | |
| Formation of multiple products (poor regioselectivity) | Competing formylation at other positions. | - The Vilsmeier-Haack reaction is generally regioselective for the para-position on activated aromatic rings.[3] However, steric hindrance or electronic effects from other substituents could influence selectivity. - Lowering the reaction temperature might improve selectivity. |
| Product degradation during workup | Hydrolysis of the iminium intermediate is incomplete or side reactions occur. | - Careful control of pH during the aqueous workup is crucial. The mixture is typically poured onto ice and then neutralized.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for N-isopropylation of 1,2,3,4-tetrahydroquinoline?
A1: Reductive amination using acetone and a suitable reducing agent like sodium triacetoxyborohydride is a highly effective and controlled method for N-isopropylation, minimizing the risk of over-alkylation that can occur with direct alkylation using isopropyl halides.[1]
Q2: What are the typical reaction conditions for the Vilsmeier-Haack formylation of an N-alkyl tetrahydroquinoline?
A2: The Vilsmeier reagent is typically prepared in situ by adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at low temperatures (0-5 °C). The N-alkylated tetrahydroquinoline is then added, and the reaction mixture is often heated to drive the formylation. The specific temperature and reaction time will need to be optimized for the substrate.[2]
Q3: How can I purify the final product, this compound?
A3: Flash column chromatography on silica gel is a common and effective method for purifying the final product.[4] A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Q4: What are the potential side products in the Vilsmeier-Haack formylation step?
A4: Potential side products can arise from formylation at other positions on the aromatic ring, although the para-position (position 6) is generally favored. Incomplete hydrolysis of the intermediate iminium salt can also lead to impurities. Under harsh conditions, other side reactions may occur.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the N-isopropylation and the Vilsmeier-Haack formylation reactions.
Experimental Protocols
Protocol 1: Synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline via Reductive Amination
This protocol is a general procedure adapted from known reductive amination methods.[1]
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Acetone
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous dichloromethane, add acetone (1.5-2.0 equiv) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Caption: N-Isopropylation experimental workflow.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Formylation
This protocol is a general procedure adapted from known Vilsmeier-Haack reaction protocols.[2]
Materials:
-
1-Isopropyl-1,2,3,4-tetrahydroquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a cooled (0 °C) solution of anhydrous DMF (3.0 equiv) in anhydrous DCM, slowly add POCl₃ (1.2 equiv) while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Isopropyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Vilsmeier-Haack formylation workflow.
Data Presentation
The following tables summarize typical reaction parameters that can be optimized to improve the yield. Actual yields may vary depending on the specific reaction scale and conditions.
Table 1: N-Isopropylation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reducing Agent | Sodium borohydride | Sodium triacetoxyborohydride | Catalytic Hydrogenation |
| Solvent | Methanol | Dichloromethane | Ethanol |
| Temperature (°C) | 0 to RT | 0 to RT | Room Temperature |
| Reaction Time (h) | 12 | 12 | 24 |
| Typical Yield Range (%) | 60-80 | 80-95 | 70-90 |
Table 2: Vilsmeier-Haack Formylation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Equivalents of POCl₃ | 1.2 | 1.5 | 2.0 |
| Reaction Temperature (°C) | 50 | 70 | 90 |
| Reaction Time (h) | 4 | 3 | 2 |
| Typical Yield Range (%) | 60-75 | 70-85 | 65-80 (risk of side products) |
References
Troubleshooting the purification of tetrahydroquinoline derivatives by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the column chromatography purification of tetrahydroquinoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of tetrahydroquinoline derivatives.
Issue 1: Peak Tailing or Streaking of the Compound
Q: My tetrahydroquinoline derivative is streaking or tailing on the silica gel column, leading to poor separation. What is the cause and how can I fix it?
A: Peak tailing or streaking of basic compounds like tetrahydroquinolines on a silica gel column is a common issue.
Primary Cause: The primary reason for this is the interaction between the basic nitrogen atom in the tetrahydroquinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction can lead to uneven elution, resulting in broad, tailing peaks.
Solutions:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to the eluent (mobile phase) to neutralize the acidic silanol groups.[1][2] Triethylamine (TEA) is frequently used for this purpose.
-
Deactivation of Silica Gel: You can pre-treat the silica gel to neutralize its acidity before running the column.[3][5]
-
Protocol: Prepare a slurry of silica gel in your chosen eluent containing 1-3% triethylamine.[3][4] Pack the column with this slurry and then flush it with one to two column volumes of the same solvent system to ensure the entire stationary phase is deactivated.[4] Afterwards, you can run the column with or without triethylamine in the mobile phase.[3]
-
-
Use of Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase.
Issue 2: Poor Separation of Isomers or Closely Related Impurities
Q: I am struggling to separate my target tetrahydroquinoline from its isomers or other impurities with similar polarity.
A: Achieving good separation (resolution) between compounds with similar physicochemical properties requires careful optimization of the chromatographic conditions.
Solutions:
-
Optimize the Solvent System: The choice of eluent is critical for good separation.
-
TLC is Key: Use thin-layer chromatography (TLC) to screen various solvent systems. The ideal system should provide a good separation between your target compound and the impurities, with the Rf value of your target compound ideally between 0.15 and 0.35.[7]
-
Solvent Polarity: A common starting point for tetrahydroquinolines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8][9] You can fine-tune the ratio to achieve optimal separation. For more polar tetrahydroquinolines, dichloromethane/methanol can be a suitable system.[10]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography.[3]
-
-
Column Parameters: The physical parameters of your column can significantly impact resolution.
-
Column Dimensions: A longer and narrower column generally provides better resolution, but the purification will take longer.
-
Silica Gel Particle Size: Using silica gel with a smaller particle size can increase the surface area and improve separation efficiency.
-
Issue 3: Compound Decomposition on the Column
Q: I suspect my tetrahydroquinoline derivative is decomposing on the silica gel column, leading to low yield and the appearance of new, unexpected spots on TLC.
A: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds.[11] Some tetrahydroquinoline derivatives can also be unstable, especially when exposed to light and air.[12]
Solutions:
-
Deactivate the Silica Gel: As with tailing, deactivating the silica gel with triethylamine prior to loading your sample can prevent acid-catalyzed decomposition.[3][5]
-
Protocol: A detailed protocol for deactivating silica gel is provided in the "Experimental Protocols" section below.
-
-
Use Alternative Stationary Phases: Consider using a more inert stationary phase like neutral alumina or a bonded phase.[6]
-
Minimize Exposure to Light and Air: Some fused tetrahydroquinolines have been shown to decompose in solution when exposed to light.[12] It is good practice to protect your fractions from direct light.
-
Workup and Purification Speed: Minimize the time the compound spends on the column. A faster flow rate (flash chromatography) is generally preferred.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of a tetrahydroquinoline derivative?
A1: A good starting point for many tetrahydroquinoline derivatives is a mixture of hexane and ethyl acetate.[8][9] A typical starting ratio could be 9:1 or 4:1 (hexane:ethyl acetate), which can then be adjusted based on the TLC results. For more polar derivatives, a dichloromethane/methanol system might be more appropriate.[10]
Q2: How much triethylamine should I add to my eluent to prevent streaking?
A2: Typically, a concentration of 0.1% to 3% (v/v) of triethylamine in the mobile phase is sufficient to suppress the interaction with acidic silanol groups.[3][4] It is recommended to start with a lower concentration (e.g., 0.5%) and increase it if tailing is still observed on TLC.
Q3: Can I use ammonia instead of triethylamine?
A3: Yes, a solution of ammonia in methanol (e.g., 10% ammonia in methanol) can also be used as a component of the mobile phase to move stubborn basic compounds off the baseline.[10]
Q4: My compound is not moving from the baseline even with a very polar solvent system. What should I do?
A4: If your compound is highly polar and basic, it might be strongly adsorbed to the silica gel. In this case, adding a basic modifier like triethylamine or ammonia to your polar eluent system is crucial.[5][10] If that still doesn't work, consider using a different stationary phase like alumina or a reversed-phase column.
Q5: How can I check if my compound is stable on silica gel?
A5: You can perform a 2D TLC experiment. Spot your compound on one corner of a TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it should appear as a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[11]
Data Presentation
Table 1: Common Solvent Systems for Tetrahydroquinoline Derivatives
| Compound Type | Stationary Phase | Eluent System | Additive | Target Rf (TLC) | Reference(s) |
| Non-polar to moderately polar THQs | Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine | 0.15 - 0.35 | [8],[9],[7] |
| Polar THQs | Silica Gel | Dichloromethane / Methanol | 0.1-1% Triethylamine | 0.15 - 0.35 | [10] |
| Very Polar/Basic THQs | Silica Gel | Dichloromethane / 10% NH3 in Methanol | - | Varies | [10] |
| Acid-sensitive THQs | Deactivated Silica Gel | Hexane / Ethyl Acetate | - | 0.15 - 0.35 | [3] |
| Basic THQs | Alumina (Neutral or Basic) | Hexane / Ethyl Acetate | None | 0.15 - 0.35 | [6] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
This protocol describes how to neutralize the acidic sites on silica gel to prevent tailing and decomposition of basic compounds.[3][4]
Materials:
-
Silica gel for column chromatography
-
Eluent system (e.g., hexane/ethyl acetate)
-
Triethylamine (TEA)
-
Chromatography column
Procedure:
-
Prepare the Deactivating Eluent: Prepare your chosen starting eluent and add 1-3% (v/v) of triethylamine.
-
Pack the Column:
-
Slurry Packing (Recommended): In a beaker, create a slurry of the required amount of silica gel in the deactivating eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
-
Equilibrate the Column: Pass 1-2 column volumes of the deactivating eluent through the packed column. This ensures that all the acidic silanol groups are neutralized.
-
Wash the Column (Optional but Recommended): Flush the column with 1-2 column volumes of the eluent without triethylamine to remove the excess base. This step is important if triethylamine interferes with your subsequent analysis.
-
Load the Sample: Dissolve your crude tetrahydroquinoline derivative in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elute: Begin the chromatography with your chosen eluent system (with or without TEA, as determined by your TLC analysis).
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
Stability and storage conditions for 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde
This technical support center provides guidance on the stability and storage of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde, addressing potential issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1] For optimal preservation, refrigeration is advised.
Q2: Is this compound sensitive to air and light?
A2: While specific data for this compound is limited, its structural motifs—a tetrahydroquinoline ring and an aromatic aldehyde—suggest a high likelihood of sensitivity to both air (oxygen) and light. Tetrahydroquinoline derivatives can be susceptible to oxidation, potentially leading to aromatization of the heterocyclic ring. Aromatic aldehydes are also prone to oxidation, which can convert the aldehyde group into a carboxylic acid. Exposure to light can accelerate these degradation processes.
Q3: What are the potential signs of degradation?
A3: Degradation of this compound may be indicated by a change in physical appearance, such as a color change (e.g., from colorless/pale yellow to brown), or the development of an uncharacteristic odor. For a definitive assessment of purity and to identify degradation products, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.
Q4: What are the incompatible materials to avoid when handling this compound?
A4: Based on the general reactivity of related compounds, this compound should be kept away from strong oxidizing agents and strong acids.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or poor results in biological assays. | Compound degradation leading to reduced potency or the presence of interfering byproducts. | - Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR).- If degradation is confirmed, use a fresh, properly stored sample for subsequent experiments.- Consider preparing fresh solutions from solid material for each experiment. |
| Change in the physical appearance of the solid compound (e.g., color change). | Oxidation or other forms of degradation due to improper storage (exposure to air, light, or heat). | - Assess the purity of the material before use.- If significant degradation has occurred, a fresh batch of the compound should be procured.- Ensure future storage is in a tightly sealed container, protected from light, and under an inert atmosphere if possible. |
| Instability of the compound in solution, especially in solvents like DMSO. | Fused tetrahydroquinoline derivatives have been reported to degrade in solution, a process that can be accelerated by light and oxygen. | - Prepare fresh solutions immediately before use.- If stock solutions are necessary, store them at low temperatures (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.- Consider using solvents less prone to promoting oxidation. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of the compound under various conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into several vials. Expose the vials to different temperatures (e.g., 4°C, room temperature, 40°C, and 60°C) for a defined period (e.g., 1, 3, 7, and 14 days).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
Oxidative Stress: To a fresh aliquot of the stock solution, add a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide). Monitor the sample over time.
-
pH Stress: Prepare solutions of the compound in buffers of varying pH (e.g., pH 2, 7, and 9) and monitor for degradation over time at a set temperature.
-
-
Analysis:
-
At each time point, withdraw a sample from each condition.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC with a UV detector.
-
Compare the peak area of the parent compound to that of the initial, unstressed sample to determine the percentage of degradation.
-
Analyze for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of the compound.
Caption: Logic for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Challenges in the Scale-up Synthesis of Tetrahydroquinoline Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroquinoline compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of these important synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Povarov reaction for tetrahydroquinoline synthesis?
A1: Scaling up the Povarov reaction, a powerful tool for constructing the tetrahydroquinoline core, presents several challenges. Low yields can be a significant issue, often stemming from the instability of the imine intermediate which is susceptible to hydrolysis.[1] To mitigate this, ensuring anhydrous conditions by using dry solvents and reagents is critical. Catalyst choice and loading are also crucial; optimizing the concentration of Lewis or Brønsted acid catalysts (commonly 10 mol%) can significantly improve reaction efficiency.[1] Temperature control is another key factor, as higher temperatures, while increasing reaction rates, can also lead to side product formation and decomposition.[1]
Q2: How can I control regioselectivity in the Friedländer annulation when using unsymmetrical ketones at a larger scale?
A2: Regioselectivity is a common problem in the Friedländer synthesis with unsymmetrical ketones.[1] On a larger scale, this can lead to difficult and costly purification processes. One effective strategy is to use a directed approach, such as introducing a phosphoryl group on the α-carbon of the ketone, which can favor the formation of a single regioisomer.[2] The choice of catalyst and reaction conditions also plays a significant role. For instance, using an appropriate amine catalyst or employing ionic liquids has been shown to improve regioselectivity.[2]
Q3: My catalytic hydrogenation of a quinoline derivative is stalling at a large scale. What are the likely causes and solutions?
A3: Catalyst deactivation is a frequent issue in large-scale hydrogenations. For quinoline derivatives, the nitrogen atom in the ring can act as a poison by strongly coordinating to the active metal center of the catalyst (e.g., Palladium, Platinum, Ruthenium), blocking sites for hydrogenation.[3] Gradual catalyst deactivation can also occur due to fouling by insoluble byproducts or polymers.[3]
Troubleshooting steps include:
-
Incremental Substrate Addition: Instead of adding all the quinoline substrate at once, a slow, continuous addition can maintain a low concentration of the potential poison, extending the catalyst's lifetime.[3]
-
Ligand Selection: For homogeneous catalysts, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can help stabilize the active catalytic species and reduce the inhibitory effect of the quinoline nitrogen.[3]
-
Catalyst Support and Morphology: For heterogeneous catalysts, the choice of support and the catalyst's physical form are important. For example, ruthenium nanoparticles on a nitrogen-doped carbon material have shown excellent activity and selectivity.[3]
Q4: I am observing significant exotherm during the catalytic hydrogenation of quinoline at pilot scale. How can I manage this?
A4: Exothermic reactions, if not properly controlled, can lead to runaway reactions, which are a major safety concern at scale.[4][5] Effective thermal management is crucial.
Strategies for managing exotherms include:
-
Controlled Addition: As with catalyst poisoning, slow, controlled addition of the substrate or hydrogen gas can help to manage the rate of heat generation.
-
Efficient Cooling: Ensure the reactor has an adequate cooling system to remove the heat generated by the reaction. The cooling capacity needs to be assessed before scaling up.[4]
-
Solvent Choice: The use of a higher boiling point solvent can provide a larger temperature window for safe operation. The solvent can also act as a heat sink.
-
Semi-batch Process: For highly exothermic reactions, a semi-batch process, where one reactant is added portion-wise, allows for better temperature control.[6]
Q5: What are common impurities I should expect after scaling up my tetrahydroquinoline synthesis, and how can I best remove them?
A5: Common impurities in tetrahydroquinoline synthesis can include unreacted starting materials, regioisomers (in the case of Friedländer synthesis with unsymmetrical ketones), and byproducts from side reactions such as aldol condensation of ketone starting materials.[1] At a larger scale, the removal of these impurities can be challenging.
Purification strategies include:
-
Crystallization: This is often the most effective and scalable method for purifying solid products. Careful selection of the crystallization solvent is key.
-
Distillation: For liquid tetrahydroquinoline derivatives, vacuum distillation can be an effective purification method.
-
Chromatography: While less common for very large-scale production due to cost, preparative chromatography may be necessary for high-purity applications.
Troubleshooting Guides
Issue 1: Low Yield in Povarov Reaction Scale-Up
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not go to completion, or the yield is significantly lower than on a small scale. | 1. Hydrolysis of imine intermediate: The imine formed in situ is sensitive to water.[1] 2. Suboptimal catalyst loading or activity: The catalyst-to-substrate ratio may not be optimal at a larger scale. 3. Incorrect reaction temperature: The temperature may be too low for efficient conversion or too high, leading to decomposition.[1] 4. Poor mixing: In larger reactors, inefficient mixing can lead to localized concentration and temperature gradients. | 1. Ensure anhydrous conditions: Use dry solvents and reagents. Consider adding a dehydrating agent like anhydrous MgSO₄. 2. Optimize catalyst loading: Perform small-scale experiments to determine the optimal catalyst loading for your specific substrate and scale.[1] 3. Temperature optimization: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability.[1] 4. Improve agitation: Ensure the reactor's stirring mechanism is adequate for the scale of the reaction to ensure homogeneity. |
Issue 2: Poor Regioselectivity in Large-Scale Friedländer Annulation
| Symptom | Possible Cause | Troubleshooting Steps |
| A significant amount of the undesired regioisomer is formed, complicating purification. | 1. Lack of directing groups: The electronic and steric properties of the substrates are not sufficiently different to favor one regioisomer. 2. Inappropriate catalyst: The catalyst used does not provide sufficient steric or electronic bias.[2] | 1. Substrate modification: Introduce a directing group on the unsymmetrical ketone to favor the desired cyclization pathway.[2] 2. Catalyst screening: Test different acid or base catalysts. Chiral phosphoric acids have been shown to be effective in some cases.[2] 3. Use of ionic liquids: Some ionic liquids have been reported to improve regioselectivity in this reaction.[2] |
Issue 3: Catalyst Deactivation in Catalytic Hydrogenation
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction starts but then slows down or stops completely before all the starting material is consumed. | 1. Catalyst poisoning by the quinoline nitrogen: The nitrogen lone pair strongly coordinates to the metal center.[3] 2. Fouling of the catalyst surface: Byproducts or impurities may be physically blocking the active sites.[3] 3. Impure hydrogen gas: Contaminants like carbon monoxide in the hydrogen stream can poison the catalyst. | 1. Slow substrate addition: Add the quinoline substrate slowly to the reaction mixture to maintain a low concentration.[3] 2. Purify starting materials: Ensure the quinoline substrate is free of non-volatile impurities. 3. Use high-purity hydrogen: Employ a purification train for the hydrogen gas if necessary. 4. Catalyst regeneration: For heterogeneous catalysts, it may be possible to regenerate them by washing with a suitable solvent or by calcination. |
Data Presentation
Table 1: Illustrative Comparison of Catalysts for Quinoline Hydrogenation
Disclaimer: The following data is representative and compiled from various sources to illustrate typical trends. Actual results will vary depending on the specific substrate, reaction conditions, and scale.
| Catalyst | Scale | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to Tetrahydroquinoline (%) | Reference |
| 5% Pd/C | Lab (mmol) | 100 | 40 | 16 | >99 | >99 | [7] |
| Ru@NC-500 | Lab (mmol) | 30 | 10 | 6 | >99 | >99 | [3] |
| Au/TiO₂ | Lab (mmol) | 25 | 1 | 24 | >99 | >99 | [2] |
| Raney Ni | Gram-scale | 80 | 50 | 12 | 99 | 98 | [8] |
Table 2: Representative Solvent Effects on Friedländer Annulation Yield
Disclaimer: This table provides illustrative examples of how solvent choice can impact yield. Optimal conditions are substrate-dependent.
| 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Aminobenzophenone | Acetone | p-TsOH | Toluene | 110 | 85 | [7] |
| 2-Aminobenzophenone | Acetone | p-TsOH | Ethanol | 78 | 72 | [7] |
| 2-Amino-5-chlorobenzophenone | Cyclohexanone | KOH | Ethanol | 78 | 90 | [9] |
| 2-Amino-5-chlorobenzophenone | Cyclohexanone | KOH | Toluene | 110 | 82 | [9] |
Experimental Protocols
Protocol 1: Gram-Scale Povarov Reaction for the Synthesis of a 2-Aryl-1,2,3,4-Tetrahydroquinoline Derivative
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Aniline derivative (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Electron-rich alkene (e.g., N-vinylpyrrolidinone) (1.2 eq)
-
Lewis acid catalyst (e.g., Cu(OTf)₂) (10 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the aniline derivative (e.g., 10 g), the aromatic aldehyde (e.g., 1.1 eq), and the anhydrous solvent (e.g., 100 mL).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes to allow for imine formation.
-
Add the Lewis acid catalyst (10 mol%) to the reaction mixture and stir for an additional 15 minutes.
-
Slowly add the electron-rich alkene (1.2 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 45°C) and monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired tetrahydroquinoline derivative.
Protocol 2: Kilogram-Scale Friedländer Annulation followed by Reduction
This protocol outlines a general procedure for a two-step synthesis of a substituted tetrahydroquinoline on a larger scale. Caution: This reaction should be performed by trained personnel in a facility equipped for large-scale synthesis, with appropriate safety measures in place to manage potential exotherms and handle large quantities of chemicals.
Step A: Friedländer Annulation
-
Charge a suitable glass-lined reactor with a 2-aminoaryl ketone (e.g., 1.0 kg), an α-methylene ketone (e.g., 1.2 eq), and a suitable solvent (e.g., ethanol, 5 L).
-
With efficient stirring, slowly add a solution of a base catalyst (e.g., potassium hydroxide in ethanol) while monitoring the internal temperature. Use a cooling jacket to maintain the temperature within a safe range (e.g., 20-30°C).
-
Once the addition is complete, heat the mixture to reflux (approx. 78°C for ethanol) and maintain for several hours, monitoring the reaction by HPLC.
-
Once the reaction is complete, cool the mixture and quench by adding it to a vessel containing water and ice.
-
Isolate the crude quinoline product by filtration, wash with water, and dry under vacuum.
Step B: Catalytic Hydrogenation
-
Charge a high-pressure hydrogenation reactor with the crude quinoline from Step A (e.g., 1.0 kg), a suitable solvent (e.g., methanol or ethanol, 10 L), and a hydrogenation catalyst (e.g., 5% Pd/C, 1-2 wt%).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-40 bar).[7]
-
Heat the mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring. Monitor the reaction temperature and pressure closely to control the exotherm.
-
After the theoretical hydrogen uptake is complete (or the reaction is deemed complete by in-process analysis), cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude tetrahydroquinoline.
-
Purify the product by recrystallization or vacuum distillation.
Visualizations
Povarov Reaction Workflow
Caption: A typical workflow for the one-pot, three-component Povarov reaction.
Friedländer Annulation and Reduction Pathway
Caption: A two-step synthetic route to tetrahydroquinolines via Friedländer annulation and subsequent reduction.
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. cetjournal.it [cetjournal.it]
- 6. fauske.com [fauske.com]
- 7. Highly enantioselective hydrogenation of quinolines using phosphine-free chiral cationic ruthenium catalysts: scope, mechanism, and origin of enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Tetrahydroquinoline Derivatives
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of tetrahydroquinoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My tetrahydroquinoline derivative is precipitating out of my aqueous buffer during my experiment. What are the first things I should try?
A1: Precipitation is a common issue stemming from the hydrophobic nature of the tetrahydroquinoline core.[1] Start with the simplest methods first:
-
pH Adjustment: Tetrahydroquinoline derivatives are typically weak bases due to the nitrogen atom in the heterocyclic ring.[1] Decreasing the pH of your aqueous medium with a suitable acid (e.g., HCl, citric acid) can protonate this nitrogen, forming a more soluble salt.[2][] First, determine the pKa of your compound. The optimal pH for solubilization will generally be 1-2 units below the pKa. Use a calibrated pH meter to ensure accuracy.[1] Be mindful of the buffering capacity of your system; it must be sufficient to maintain the target pH after the compound is added.[1]
-
Simple Co-solvency: If pH adjustment is not effective or suitable for your experimental system, consider adding a small percentage of a water-miscible organic solvent, known as a co-solvent.[4] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solvent and your hydrophobic compound.[5][6] Common choices for initial screening include DMSO, ethanol, or polyethylene glycol 400 (PEG 400).[][7] Start with low concentrations (e.g., 1-5% v/v) and increase incrementally, as high concentrations of organic solvents can be toxic to cells or interfere with assays.[4]
Q2: How do I select the most appropriate solubility enhancement strategy for my specific tetrahydroquinoline derivative?
A2: The best strategy depends on the physicochemical properties of your compound and the requirements of your experiment (e.g., in vitro assay vs. in vivo animal study). Key factors include the compound's pKa, lipophilicity (logP), and thermal stability. The workflow diagram below provides a systematic approach to making this decision. Advanced methods like solid dispersions or particle size reduction are typically reserved for later-stage development when simpler methods are insufficient.[8]
Q3: I tried adjusting the pH, but my compound still crashed out of solution. What could be wrong?
A3: If pH adjustment fails, consider these possibilities:
-
Incorrect pH Target: Ensure your target pH is sufficiently below the compound's pKa to achieve protonation and salt formation.
-
Insufficient Buffer Capacity: The buffer may be unable to maintain the low pH after the addition of your basic compound. Try increasing the buffer concentration.[1]
-
Common Ion Effect: If you are using a buffer that shares an ion with the salt form of your compound (e.g., a phosphate buffer with a phosphate salt), it could suppress solubility.[1]
-
Limited Salt Solubility: The salt form of your compound might have intrinsically low solubility. In this case, pH adjustment alone is not enough, and you should explore other methods like co-solvency or cyclodextrin complexation.[1]
Q4: How do cyclodextrins work to improve the solubility of tetrahydroquinoline derivatives?
A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape.[] They have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[10][11] The hydrophobic tetrahydroquinoline molecule can be encapsulated within this non-polar cavity, forming a "host-guest" inclusion complex.[10][12] The outside of this new complex is hydrophilic, allowing it to dissolve readily in water, thereby increasing the apparent aqueous solubility of the compound.[][13] β-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for aromatic and heterocyclic molecules.[13][14]
Q5: What kind of solubility improvement can I realistically expect from these different techniques?
A5: The degree of solubility enhancement is highly dependent on the specific compound and the method used. The table below provides an illustrative comparison of common techniques. A phase solubility study is recommended to quantify the improvement for your specific derivative.[15]
Data Presentation
Table 1: Comparison of Solubilization Techniques for a Hypothetical Tetrahydroquinoline Derivative
| Technique | Vehicle/Excipient | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase (Approx.) | Common Applications |
| None | Deionized Water | 1.5 | 1.5 | 1x | Baseline |
| pH Adjustment | 0.01 M HCl (pH 2) | 1.5 | 150 | 100x | In vitro assays, oral formulations |
| Co-solvency | 10% (v/v) PEG 400 in Water | 1.5 | 75 | 50x | In vitro & in vivo (parenteral) |
| Cyclodextrin Complexation | 5% (w/v) HP-β-CD in Water | 1.5 | 600 | 400x | Oral and parenteral formulations |
| Solid Dispersion | 1:4 Drug:PVP K30 | 1.5 | >1000 | >650x | Oral solid dosage forms |
Note: Values are illustrative and intended for comparison. Actual results will vary.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Microwave-Assisted Skraup Synthesis of Quinolines
Welcome to the technical support center for the optimization of microwave-assisted Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and enhance the efficiency of your quinoline synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the microwave-assisted Skraup synthesis in a question-and-answer format, providing actionable solutions.
| Issue | Question | Potential Cause & Suggested Solution |
| Low or No Product Yield | I am getting a very low yield or no product at all in my microwave-assisted Skraup synthesis. What could be the reasons? | 1. Inefficient Microwave Absorption: The reaction mixture may not be absorbing microwaves effectively. Solution: Add a small amount of a polar solvent like DMF or ethanol to improve energy absorption, or consider using a co-solvent system.[1] 2. Sub-optimal Reaction Parameters: The temperature, time, or microwave power may not be optimized. Solution: Systematically vary the reaction temperature and time to find the optimal conditions. It is more critical to control the reaction temperature than the power output.[1] 3. Reactant Purity and Stoichiometry: Impurities in reactants or incorrect molar ratios can lead to side reactions or incomplete conversion. Solution: Ensure the purity of your aniline, glycerol, and other reagents. Verify the stoichiometry of all reactants.[1] 4. Nature of Aniline Substituent: Electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization step more difficult. Solution: For anilines with strong electron-withdrawing groups, you may need to use higher temperatures or longer reaction times.[1] |
| Tar Formation | My reaction mixture is turning into a thick, black tar, making product isolation difficult. How can I minimize tar formation? | 1. Uncontrolled Reaction Temperature: The Skraup synthesis is highly exothermic, and localized overheating can lead to polymerization and charring.[2][3] Solution: Use pulsed microwave heating to maintain a more uniform temperature. Ensure efficient stirring of the reaction mixture.[1] Adding a moderator like ferrous sulfate (FeSO₄) can help control the reaction's vigor.[2][3] 2. Harsh Reaction Conditions: Prolonged exposure to strong acid at high temperatures promotes polymerization. Solution: Minimize the reaction time by optimizing the microwave parameters. "Greener" approaches using ionic liquids or even water as a solvent under microwave irradiation have been shown to reduce tar formation.[4] |
| Reaction Stalls Before Completion | My reaction starts but does not go to completion, even with extended microwave irradiation. What could be the issue? | 1. Catalyst Deactivation: The acid catalyst may become deactivated during the reaction. Solution: While the Skraup synthesis is typically self-catalyzed by sulfuric acid, ensuring sufficient acid concentration is crucial. In related syntheses, using a more robust catalyst stable under microwave conditions can be beneficial.[1] 2. Reversible Reaction Equilibrium: The formation of intermediates may be reversible. Solution: If applicable, removing a byproduct like water can help drive the reaction forward. While challenging in a sealed microwave vessel, ensuring the initial reagents are anhydrous can be helpful.[1] |
| Formation of Side Products/Impurities | I am observing significant side products along with my desired quinoline. How can I improve the selectivity? | 1. Over-irradiation or Localized Overheating: Excessive microwave energy can lead to decomposition and side reactions. Solution: Reduce the microwave power and shorten the irradiation time.[1] 2. Competing Reaction Pathways: The substitution pattern on the aniline can lead to the formation of isomeric products. Solution: The regioselectivity of the Skraup synthesis is dependent on the position of substituents on the aniline. For meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is often unavoidable. Modifying the reaction conditions (e.g., acid concentration, temperature) may influence the product ratio. |
| Inconsistent Results | I am getting variable yields and reaction times even when I run the reaction under the same conditions. Why is this happening? | 1. Inconsistent Sample Positioning: The position of the reaction vessel within the microwave cavity can affect energy absorption. Solution: Always place the reaction vessel in the same position for each experiment to ensure consistent microwave irradiation.[1] 2. Variations in Starting Material Quality: The purity of reactants and solvents can vary between batches. Solution: Use reagents from the same batch or re-purify them if necessary to ensure consistency.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the Skraup synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages, including significantly shorter reaction times (minutes versus hours), often higher product yields, and improved purity of the final compounds.[1][5] This is due to the efficient and direct heating of the reaction mixture, leading to faster reaction rates.[1]
Q2: How do I select the appropriate solvent for a microwave-assisted Skraup synthesis?
A2: The choice of solvent is crucial. Polar solvents like DMF, DMSO, and ethanol are commonly used as they couple efficiently with microwave irradiation.[1] However, solvent-free ("neat") conditions or using water as a solvent are also highly effective and offer a greener alternative by reducing solvent waste.[4][6] The selection should be based on the solubility of the reactants and the desired reaction temperature.
Q3: Can I use a domestic microwave oven for these syntheses?
A3: It is not recommended to use a domestic microwave oven for chemical synthesis. Domestic ovens lack precise temperature and pressure control, leading to poor reproducibility and potential safety hazards, especially when using flammable organic solvents. Dedicated scientific microwave reactors are designed for chemical synthesis and provide the necessary safety features and parameter control.[1]
Q4: What is a typical power setting for microwave-assisted quinoline synthesis?
A4: Microwave power is often set between 100W and 300W. However, it is more important to control the reaction temperature rather than the power output. Modern microwave reactors allow for direct temperature monitoring and control, which is the more critical parameter for reaction success and reproducibility.[1]
Q5: Are there "greener" alternatives to the traditional Skraup synthesis?
A5: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly. These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.[4] The use of ionic liquids as both the solvent and catalyst can lead to cleaner reactions and easier product isolation.[4] Furthermore, performing the reaction in water is a promising green alternative.[6]
Q6: What is the role of the oxidizing agent in the Skraup synthesis, and are there alternatives to nitrobenzene?
A6: The oxidizing agent is required to aromatize the initially formed dihydroquinoline intermediate to the final quinoline product. While nitrobenzene is commonly used, it is toxic. Alternatives include arsenic acid, which is reported to result in a less violent reaction.[2][7] More environmentally friendly approaches involve using milder oxidizing agents like iodine or even omitting an external oxidizing agent under certain microwave conditions.[3][4] Some studies have shown that concentrated sulfuric acid itself can act as an oxidant under high-pressure and high-temperature conditions.[8]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Skraup Synthesis
| Aniline Derivative | Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Aniline | Conventional | 5 hours | Reflux (~150) | 84-91 | [9] |
| Aniline | Microwave | 10 minutes | 200 | 46 | [10] |
| 4-Hydroxyaniline | Microwave | 10 minutes | 200 | 66 | [10] |
| 4-Methoxyaniline | Microwave | 10 minutes | 200 | 50 | [10] |
| 4-Chloroaniline | Microwave | 10 minutes | 200 | 48 | [10] |
| 2-Methylaniline | Microwave | 10 minutes | 200 | 48 | [10] |
| 3-Hydroxyaniline | Microwave | 10 minutes | 200 | 25 | [10] |
Table 2: Effect of Aniline Substituents on Yield in Microwave-Assisted Skraup Synthesis
Reaction Conditions: Aniline derivative (10 mmol), glycerol (30 mmol), H₂SO₄ (30 mmol), water (10 mL), microwave irradiation for 10 minutes at 200°C.
| Substituent on Aniline | Position | Yield (%) | Reference |
| -OH | 4 | 66 | [10] |
| -OCH₃ | 4 | 50 | [10] |
| -Cl | 4 | 48 | [10] |
| -CH₃ | 4 | 50 | [10] |
| -NH₂ | 4 | 18 | [10] |
| -COCH₃ | 4 | 18 | [10] |
| -OH | 2 | 34 | [11] |
| -OCH₃ | 2 | 39 | [10] |
| -NH₂ | 2 | 10 | [11] |
| -Cl | 2 | 25 | [11] |
| -CH₃ | 2 | 48 | [11] |
| -OH | 3 | 25 | [10] |
| -OCH₃ | 3 | 29 | [10] |
| -NH₂ | 3 | 16 | [10] |
| -Cl | 3 | 9 | [10] |
| -CH₃ | 3 | 17 | [10] |
Experimental Protocols
General Procedure for Microwave-Assisted Skraup Synthesis of 6-Hydroxyquinoline
This protocol is based on a greener modification of the Skraup reaction.[12]
Materials:
-
4-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
Water
-
Microwave reactor with sealed vessel capability
Procedure:
-
In a microwave-safe reaction vessel, combine 4-aminophenol (10 mmol, 1.09 g), glycerol (30 mmol, 2.76 g), and concentrated sulfuric acid (30 mmol, 1.63 mL) in water (10 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 200°C and the reaction time to 10 minutes. The microwave power will be adjusted automatically by the instrument to maintain the set temperature.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution under cooling in an ice bath.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-hydroxyquinoline.
Mandatory Visualization
Caption: Reaction mechanism of the Skraup synthesis of quinoline.
Caption: General experimental workflow for microwave-assisted Skraup synthesis.
Caption: Troubleshooting logic for addressing low yield and tar formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction and Bamberger rearrangement [morressier.com]
Technical Support Center: Purification of Quinoline Derivatives
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of quinoline derivatives, with a specific focus on preventing their decomposition on silica gel.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of quinoline derivatives on silica gel.
| Problem | Potential Cause | Solutions |
| Compound Decomposition on TLC Plate or Column | The quinoline derivative is sensitive to the acidic nature of standard silica gel.[1][2] | 1. Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel with a basic modifier.[3][4] 2. Use an Alternative Stationary Phase: Switch to a less acidic or basic stationary phase like neutral or basic alumina.[1][2][5] 3. Minimize Contact Time: Employ flash chromatography to reduce the time the compound spends on the column.[1] 4. Lower the Temperature: If the compound is thermally labile, run the column in a cold room.[1] 5. Consider Non-Chromatographic Methods: If decomposition persists, explore options like recrystallization or acid-base extraction.[2] |
| Streaking or Tailing of Spots on TLC and Column | Strong acid-base interactions between the basic quinoline nitrogen and the acidic silanol groups (Si-OH) on the silica gel surface.[1][2][6] | 1. Add a Basic Modifier to the Mobile Phase: Incorporate a small amount (0.1-2%) of a base like triethylamine (TEA) or ammonium hydroxide into the eluent.[1][6][7] 2. Optimize Sample Loading: Avoid overloading the column or TLC plate, as this can exacerbate tailing.[1][6] 3. Use a Deactivated Stationary Phase: Employ silica gel that has been pre-treated with a base.[3][4] |
| Poor or No Elution of the Compound (Sticking to the Column) | Irreversible adsorption of the basic quinoline derivative to the acidic silica gel.[8] | 1. Switch to a Less Acidic Stationary Phase: Use neutral or basic alumina.[2][5] 2. Employ Amine-Functionalized Silica: This type of stationary phase has fewer acidic silanol groups.[2] 3. Use a Basic Modifier in a Highly Polar Mobile Phase: A mobile phase containing a small percentage of triethylamine or ammonia in a polar solvent like methanol can help elute highly adsorbed compounds.[9] |
| Co-elution with Impurities | The chosen solvent system does not provide adequate selectivity for the separation. | 1. Optimize the Mobile Phase: Systematically screen different solvent systems and gradients using thin-layer chromatography (TLC) to achieve better separation.[3] 2. Try a Different Stationary Phase: An alternative stationary phase like alumina may offer different selectivity.[1] 3. Consider Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.[8] |
Frequently Asked Questions (FAQs)
Q1: Why do my quinoline derivatives decompose during silica gel chromatography?
A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[2][6][10] Basic quinoline derivatives can undergo acid-catalyzed degradation on the silica gel. This is a common issue, especially for quinolines with acid-sensitive functional groups.[1]
Q2: What is silica gel deactivation, and how does it prevent decomposition?
A2: Silica gel deactivation is the process of neutralizing the acidic silanol sites on the silica surface.[9][11] This is typically achieved by washing the silica gel with a solvent containing a base, such as triethylamine (TEA).[3][4] The base neutralizes the acidic sites, making the stationary phase less reactive and preventing the acid-catalyzed decomposition of sensitive compounds.[9]
Q3: How do I choose between deactivating the silica gel and using a different stationary phase like alumina?
A3: The choice depends on the properties of your specific quinoline derivative and the nature of the impurities.
-
Deactivated Silica: A good first-line approach if your compound is only moderately acid-sensitive. It is often sufficient to prevent decomposition while maintaining the good separation characteristics of silica gel.[4]
-
Alumina: A better choice for highly basic or very acid-sensitive quinoline derivatives.[1][5] Alumina is available in basic, neutral, and acidic forms, allowing you to choose the one that is most compatible with your compound. Basic alumina is often a good choice for the purification of basic compounds like many quinoline derivatives.[5][12]
Q4: What concentration of triethylamine (TEA) should I use as a mobile phase modifier?
A4: A concentration of 0.1-2% (v/v) of triethylamine in the mobile phase is typically effective at preventing tailing and on-column decomposition.[1][6] It is recommended to first test the effect of the additive on TLC to find the optimal concentration for your specific separation.[13]
Q5: Can I use other bases besides triethylamine to deactivate silica gel?
A5: Yes, other bases can be used. A solution of ammonia in methanol (e.g., 1-10%) is a common alternative to triethylamine.[6][9] The choice of base may depend on the solvent system being used and the properties of the compound being purified.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Column Chromatography
This protocol describes the deactivation of silica gel using triethylamine (TEA) before packing the column.
Materials:
-
Silica gel (230-400 mesh)
-
Eluent (pre-determined by TLC analysis)
-
Triethylamine (TEA)
-
Chromatography column
-
Flask for slurry preparation
Procedure:
-
Prepare the Deactivating Solvent: Add 1-2% (v/v) of triethylamine to your chosen eluent. For example, if your eluent is 20% ethyl acetate in hexanes, prepare a solution of 1-2 mL of TEA in 98-99 mL of this solvent mixture.
-
Prepare the Silica Gel Slurry: In a flask, add the required amount of silica gel. Add the deactivating solvent to the silica gel to form a slurry.[14]
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a well-packed bed free of air bubbles.
-
Equilibrate the Column: Pass 2-3 column volumes of the initial eluent (without triethylamine) through the column to remove any excess base.[3]
-
Load the Sample and Elute: Load your sample and proceed with the chromatography using your pre-determined eluent.
Protocol 2: Column Chromatography using Basic Alumina
This protocol provides a general guideline for purifying a basic quinoline derivative using basic alumina.
Materials:
-
Basic alumina (activity grade I, II, or III, depending on the separation requirements)
-
Eluent (pre-determined by TLC analysis on alumina plates)
-
Chromatography column
-
Sand
-
Crude quinoline derivative
Procedure:
-
Select the Alumina Activity: The activity of the alumina determines its adsorptive strength. For most applications, Brockmann activity II or III is a good starting point.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Dry-pack the column with the basic alumina, gently tapping the column to ensure even packing. Add another thin layer of sand on top of the alumina.
-
Equilibrate the Column: Pre-elute the column with your chosen solvent system until the packing is fully wetted and equilibrated.
-
Load the Sample: Dissolve your crude compound in a minimal amount of a suitable solvent and load it onto the top of the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of alumina.
-
Elute and Collect Fractions: Begin elution with your solvent system, collecting fractions and monitoring them by TLC.
Visualizations
Mechanism of Quinoline Decomposition and Prevention
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Alumina-supported synthesis of antibacterial quinolines using microwaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Green Chemistry Approaches to Quinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the green synthesis of quinolines.
Section 1: Frequently Asked questions (FAQs)
This section addresses common questions regarding the principles and practices of green chemistry in quinoline synthesis.
Q1: What are the primary disadvantages of classical quinoline synthesis methods? A1: Many traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often present significant environmental and safety challenges.[1][2] These methods frequently require harsh conditions like high temperatures, the use of strong and corrosive acids (e.g., concentrated sulfuric acid), toxic reagents, and stoichiometric amounts of catalysts.[1][2][3] Such conditions can lead to the generation of substantial hazardous waste, complex isolation procedures, and low atom economy, making them less sustainable for large-scale production.[2][4][5]
Q2: What defines a "green" approach to quinoline synthesis? A2: A "green" approach to quinoline synthesis adheres to the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances.[4][5][6] Key strategies include using environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions.[2][6] Other approaches involve employing reusable and non-toxic catalysts (nanocatalysts, biocatalysts), utilizing energy-efficient methods like microwave or ultrasound irradiation, and designing one-pot, multi-component reactions that maximize atom economy and minimize waste.[2][4][6]
Q3: What are the most common energy-efficient techniques used in green quinoline synthesis? A3: Microwave-assisted synthesis and ultrasound-assisted synthesis are two of the most prominent energy-efficient techniques.[1][6] Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often increase product yields.[7][8][9] Ultrasound-assisted synthesis utilizes acoustic cavitation to provide mechanical energy, promoting reactions at lower temperatures and leading to shorter reaction times and higher yields.[1][10][11]
Q4: How are "green metrics" like Atom Economy and E-Factor relevant to quinoline synthesis? A4: Green metrics provide a quantitative assessment of a reaction's environmental performance.[1]
-
Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Multi-component reactions are particularly noted for their high atom economy.[1]
-
E-Factor (Environmental Factor) calculates the ratio of the mass of waste generated to the mass of the product. A lower E-Factor signifies a greener process with less waste.[1] Applying these metrics allows chemists to compare different synthetic routes and identify the most sustainable and efficient options.[1]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during common green quinoline synthesis experiments.
Microwave-Assisted Synthesis
Q: My product yield is low or non-existent. What could be the cause? A: This issue can stem from several factors:
-
Inefficient Microwave Absorption: The reaction mixture may not be absorbing microwaves effectively. Solution: Add a small amount of a polar solvent like ethanol or DMF to improve energy absorption.[7]
-
Substrate Reactivity: The electronic properties of your aniline or carbonyl compound can significantly impact reactivity. Solution: For less reactive substrates, consider increasing the reaction temperature or extending the irradiation time.[7]
-
Inconsistent Heating: If using a domestic microwave oven (not recommended), inconsistent sample positioning can lead to variable energy absorption. Solution: Always place the reaction vessel in the same location within the microwave cavity. For reproducible and safe results, using a dedicated scientific microwave reactor is strongly advised.[7]
Q: The reaction starts but does not go to completion. What should I do? A: An incomplete reaction could be due to:
-
Catalyst Deactivation: The catalyst may lose activity under microwave conditions. Solution: Add fresh catalyst or switch to a more robust catalyst that is stable under microwave irradiation.[7]
-
Reversible Reaction: If the reaction is in equilibrium, a byproduct (like water) may be inhibiting its completion. Solution: If feasible, try to remove the byproduct as it forms. Specialized microwave reactors can be equipped with attachments like a Dean-Stark trap.[7]
Q: I am observing significant side product formation. How can I improve purity? A: The formation of impurities is often caused by excessive or uneven heating.
-
Localized Overheating: This can lead to the decomposition of reactants or products. Solution: Reduce the microwave power and ensure the reaction mixture is being stirred properly. Using pulsed heating can help maintain a more uniform temperature.[7]
Ultrasound-Assisted Synthesis
Q: My yields are low despite using ultrasound. What factors should I check? A: Low yields in sonochemical reactions can often be traced to the experimental setup.
-
Probe Position: The efficiency of energy transfer is highly dependent on the immersion depth of the ultrasonic probe. Solution: Ensure the probe is properly and consistently immersed in the reaction mixture.[1]
-
Temperature Control: While sonication is a low-temperature method, the cavitation process generates localized hot spots. Solution: Use a cooling bath to maintain a stable and consistent reaction temperature, which helps prevent the formation of side products.[1]
Q: How can I be sure sonication is actually enhancing my reaction? A: Ultrasound enhances reactions by creating and collapsing microscopic bubbles (acoustic cavitation), which generates intense local heat and pressure. This mechanical energy promotes faster and more efficient chemical transformations.[1][10] If you do not observe a significant rate increase compared to silent (non-sonicated) conditions at the same temperature, check your equipment's power settings and the probe's condition.
Solvent-Free and Mechanochemical Synthesis
Q: My reaction is very slow or incomplete in the ball mill. What can I adjust? A: Several parameters can be optimized in mechanochemical reactions:
-
Milling Frequency: Insufficient energy input can lead to slow reactions. Solution: Increase the milling frequency (rpm).[1]
-
Ball-to-Reactant Ratio: The impact energy is dependent on the size and number of milling balls. Solution: Adjust the mass ratio of the milling balls to the reactants; a higher ratio generally increases impact energy.[1]
Q: How can I improve molecular mobility in a solvent-free reaction? A: Use the technique of Liquid-Assisted Grinding (LAG).
-
Solution: Add a very small, catalytic amount of a liquid (a few microliters) to the milling jar. This liquid can facilitate the movement of molecules and accelerate the reaction without acting as a bulk solvent.[1]
Q: How do I isolate the product from the solid mixture in the milling jar? A: Product isolation is typically straightforward. The solid mixture is removed from the jar, and the desired product is extracted using a minimal amount of a suitable organic solvent. The solvent is then evaporated to yield the crude product, which can be purified by standard methods like recrystallization or column chromatography.[1][12]
Section 3: Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of Quinolines
This protocol is adapted from a multicomponent reaction using a solid support.[1]
-
Preparation: In a beaker, add alumina-impregnated hydrochloric acid as a solid support. To this, add aniline (1.0 mmol), benzaldehyde (1.5 mmol), and acetone.
-
Mixing: Stir the mixture for 5 minutes to ensure the reactants are uniformly mixed on the solid support.
-
Irradiation: Place the open beaker in a scientific microwave reactor. Irradiate the mixture at a suitable power (e.g., 180W) and temperature (e.g., 120°C).[1]
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC). The reaction is often complete within 5-15 minutes.[1]
-
Workup: After completion, allow the mixture to cool to room temperature.
-
Purification: Extract the product from the solid support with a suitable solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography on silica gel.[1]
Protocol 2: Catalyst-Free Friedländer Synthesis in Water
This protocol is adapted from a procedure for the reaction of 2-aminobenzaldehyde with ketones.[13]
-
Preparation: In a round-bottom flask, add 2-aminobenzaldehyde (1 mmol) and the desired ketone (e.g., cyclohexanone, 1.2 mmol).
-
Solvent Addition: Add deionized water (5 mL) to the flask.
-
Reaction: Heat the mixture to 70°C with constant stirring.
-
Monitoring: Monitor the reaction's progress using TLC. Optimal yields are typically achieved within 3 hours.[13]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, collect it by filtration. If not, extract the mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Section 4: Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Quinoline Synthesis
| Product | Method | Catalyst / Solvent | Time | Yield (%) | Reference |
| Quinoline Derivatives | Microwave | Catalyst-Free / Ethanol | 8-10 min | 88-96% | [1] |
| Quinoline Derivatives | Conventional | Catalyst-Free / Ethanol | 4-6 h | 72-90% | [1] |
| Quinaldine Derivatives | Microwave | HCl/Al₂O₃ / Solvent-Free | 5 min | 85-95% | [1] |
| Quinaldine Derivatives | Conventional | HCl / Solvent-Free | 3 h | 60-70% | [1] |
| 7-Amino-8-methylquinoline | Microwave | H₂SO₄ / As₂O₅ | 15 min | 30% | [1] |
| 7-Amino-8-methylquinoline | Conventional | H₂SO₄ / As₂O₅ | 3 h | 32% | [1] |
Table 2: Performance of Various Green Catalysts in Quinoline Synthesis
| Reaction Type | Catalyst | Conditions | Time | Yield (%) | Reusability | Reference |
| Friedländer Synthesis | Nanoflake ZnO | Solvent-Free, 90°C | 15-60 min | 85-96% | Not specified | [14] |
| Three-Component | Fe₃O₄ NPs-cell | Water, Reflux | 2 h | 88-96% | 5 cycles | [14] |
| Friedländer Annulation | In(OTf)₃ | Solvent-Free, 100°C | 5 h | 70-84% | Recoverable | [2] |
| Three-Component | IRMOF-3/PSTA/Cu | CH₃CN, 80°C | Not specified | 85-96% | Not specified | [14] |
| Friedländer Synthesis | Co(0)/Cu(0) Aerogel | Solvent-Free, 50°C | 2 h | 90-97% | Reusable | [2] |
Section 5: Visual Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 14. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Catalyst Selection for Efficient Tetrahydroquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of tetrahydroquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for tetrahydroquinoline synthesis?
A1: A variety of catalytic systems are available, broadly categorized as:
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) is a classic and widely used catalyst for the hydrogenation of quinolines.[1][2][3][4][5] Other heterogeneous catalysts include ruthenium phosphide nanoparticles and cobalt-based catalysts.[6][7]
-
Homogeneous Catalysts: These include complexes of metals such as copper,[8][9][10][11][12] gold,[13] iridium, rhodium, and manganese.[14]
-
Organocatalysts: Chiral phosphoric acids are prominent organocatalysts for the asymmetric synthesis of tetrahydroquinolines, often using a Hantzsch ester as the hydrogen source.[13][14][15][16][17]
Q2: How do I choose the best catalyst for my specific reaction?
A2: Catalyst selection depends on several factors:
-
Desired Product: For simple reduction of quinolines to tetrahydroquinolines, Pd/C is often effective.[1][2] For asymmetric synthesis to obtain a specific enantiomer, a chiral catalyst system (e.g., chiral phosphoric acid or a metal complex with a chiral ligand) is necessary.[14][15][17]
-
Substrate Scope: The functional groups on your quinoline substrate will influence catalyst choice. Some catalysts are more tolerant to certain functional groups than others.
-
Selectivity: If regioselectivity (hydrogenation of the pyridine versus the benzene ring) or stereoselectivity is a concern, the choice of catalyst and reaction conditions is critical.
-
Cost and Handling: Precious metal catalysts can be expensive. Organocatalysts and base-metal catalysts can be more cost-effective alternatives.[14] Heterogeneous catalysts are often easier to separate from the reaction mixture.[2]
Q3: What are the typical hydrogen sources for the reduction of quinolines?
A3: Common hydrogen sources include:
-
Hydrogen Gas (H₂): Used with heterogeneous catalysts like Pd/C and some homogeneous systems.[2][3][18]
-
Transfer Hydrogenation Reagents: These donate hydrogen to the substrate in the presence of a catalyst. Common examples include:
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion
Symptoms:
-
The reaction does not go to completion, leaving a significant amount of starting material.
-
The isolated yield of the desired tetrahydroquinoline is lower than expected.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | Increase catalyst loading. Ensure the catalyst is fresh and has been stored properly. For Pd/C, ensure it has not been exposed to air for extended periods.[18] |
| Catalyst Deactivation | See the dedicated "Catalyst Deactivation and Regeneration" section below. |
| Suboptimal Reaction Conditions | Optimize temperature and pressure. For hydrogenations with H₂ gas, ensure adequate pressure. For transfer hydrogenations, the reaction temperature can be critical.[19] |
| Poor Quality Reagents or Solvents | Use pure, dry solvents and reagents. Trace impurities can sometimes poison the catalyst.[20] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |
Problem 2: Poor Selectivity (Regio- or Stereoselectivity)
Symptoms:
-
Formation of undesired regioisomers (e.g., 5,6,7,8-tetrahydroquinoline instead of 1,2,3,4-tetrahydroquinoline).
-
Low diastereomeric ratio (dr) or enantiomeric excess (ee) in asymmetric synthesis.
| Possible Cause | Suggested Solution |
| Incorrect Catalyst Choice | For high regioselectivity in quinoline hydrogenation, atomically dispersed palladium catalysts have shown high selectivity towards 1,2,3,4-tetrahydroquinolines.[21] For high enantioselectivity, screen different chiral catalysts and ligands.[19] |
| Suboptimal Ligand (for homogeneous catalysis) | The steric and electronic properties of the ligand can significantly influence selectivity. Experiment with a range of ligands. |
| Unfavorable Reaction Conditions | Lowering the reaction temperature often improves stereoselectivity.[19] The solvent can also have a significant impact on enantioselectivity.[22] |
| Racemization of Product | If the desired product is prone to racemization, consider milder reaction conditions or a different workup procedure. |
Problem 3: Catalyst Deactivation and Regeneration
Symptoms:
-
The reaction starts but stops before completion.
-
A gradual decrease in reaction rate over time or in subsequent runs with a recycled catalyst.
| Possible Cause | Suggested Solution |
| Poisoning by Substrate, Product, or Intermediates | Strong coordination of nitrogen-containing compounds to the catalyst surface can lead to deactivation.[7] Washing the catalyst with a suitable solvent (e.g., ethanol for ruthenium phosphide catalysts) can sometimes regenerate its activity.[6] |
| Coking (Formation of Carbonaceous Deposits) | This is a common issue with heterogeneous catalysts at higher temperatures. Regeneration can sometimes be achieved by controlled oxidation (calcination) to burn off the carbon deposits.[23] |
| Sintering (Agglomeration of Metal Nanoparticles) | High reaction temperatures can cause small metal particles on a support to merge into larger, less active ones. This is often irreversible. Using a catalyst with better thermal stability or running the reaction at a lower temperature is recommended.[23] |
| Leaching of the Active Metal | For supported catalysts, the active metal may dissolve into the reaction mixture. This can be checked by analyzing the filtrate for the presence of the metal. |
Problem 4: Difficult Product Purification
Symptoms:
-
The crude product is a complex mixture.
-
Difficulty in separating the desired tetrahydroquinoline from byproducts or starting materials.
| Possible Cause | Suggested Solution |
| Formation of Side Products | In Povarov reactions, side products can arise from self-condensation of reactants or undesired cyclization pathways.[1] Optimizing reaction conditions (temperature, catalyst loading) can minimize these. |
| Incomplete Removal of Catalyst | For heterogeneous catalysts, ensure complete filtration. Using a pad of Celite can help remove fine catalyst particles.[24] For homogeneous catalysts, an appropriate aqueous workup or column chromatography is necessary. |
| Co-elution during Chromatography | If the product and impurities have similar polarities, try different solvent systems for column chromatography. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation of nitrogen-containing compounds.[20] |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems to aid in catalyst selection.
Table 1: Performance of Various Catalysts in Tetrahydroquinoline Synthesis
| Catalyst System | Substrate | Hydrogen Source | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 10% Pd/C | Quinoline | H₂ (6 bar) | 100 | 18 | >99 | N/A | [2] |
| Cu(II) NNN pincer complex | Quinoline | H₃N·BH₃ | RT | - | 96 | N/A | [8] |
| Chiral Phosphoric Acid | 2-Aminochalcone derivative | Hantzsch Ester | RT | - | 81 (overall) | 99 | [15][16] |
| Ru₅₀P₅₀@SILP | Quinoline | H₂ | 90 | - | >99 | N/A | [6] |
| Co(OAc)₂·4H₂O / Zn | Quinolines | H₂ | - | - | High | N/A | [7] |
Experimental Protocols
Protocol 1: General Procedure for Pd/C Catalyzed Hydrogenation of Quinoline
-
Reaction Setup: In a reaction vessel suitable for hydrogenation, add the quinoline substrate and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).[3][18]
-
Inert Atmosphere: Purge the vessel with an inert gas, such as argon or nitrogen.
-
Catalyst Addition: Carefully add 5-10 mol% of Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere.[18]
-
Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically using a balloon or a pressurized reactor (e.g., Parr shaker).[3]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or elevated temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel if necessary.[24]
Protocol 2: General Procedure for Copper-Catalyzed Reduction of Quinolines
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the substituted quinoline, the copper catalyst (e.g., a Cu(II) pincer complex), and a suitable solvent (e.g., THF).[8]
-
Reagent Addition: Add the hydrogen source, such as ammonia borane (H₃N·BH₃).[8]
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Protection (if necessary): As 1,2-dihydroquinolines can be unstable, they are often protected in situ. For example, by adding an acetylating agent to form the more stable N-acetyl-1,2-dihydroquinoline.[8]
-
Purification: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.[25]
Protocol 3: General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve the quinoline substrate and the Hantzsch ester in a suitable anhydrous solvent (e.g., toluene or dichloromethane).[13][15]
-
Catalyst Addition: Add the chiral phosphoric acid catalyst (typically 5-10 mol%).
-
Reaction: Stir the reaction mixture at the specified temperature (often room temperature) and monitor its progress by TLC or chiral HPLC.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel to obtain the enantiomerically enriched tetrahydroquinoline.[15]
Visualizations
Caption: Generalized workflow for the synthesis of tetrahydroquinolines.
Caption: Troubleshooting logic for low yield in tetrahydroquinoline synthesis.
Caption: Key factors influencing selectivity in tetrahydroquinoline synthesis.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic Performance of Pd Deposited on Various Carriers in Hydrogenation of Quinoline | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. An efficient synthesis of quinolines via copper-catalyzed C-N cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 14. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Troubleshooting low yields in Friedländer synthesis of quinolines
Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, such as low yields, encountered during this classical and versatile reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the Friedländer synthesis of quinolines.
Q1: I am observing a very low yield or no product formation. What are the primary factors to investigate?
A1: Low yields in the Friedländer synthesis can be attributed to several factors. The most common areas to investigate are:
-
Suboptimal Catalyst: The choice of catalyst is critical. Traditional methods using strong acids or bases can be inefficient and lead to side products.[1] Modern catalysts such as ionic liquids, polymer-supported catalysts, or nanocatalysts often provide significantly higher yields.[2][3] For instance, in some cases, the absence of a catalyst results in no product, whereas using an appropriate catalyst can lead to yields as high as 99%.[1]
-
Inappropriate Reaction Temperature: The reaction is highly sensitive to temperature. Excessive heat can cause decomposition of reactants or products, leading to tar formation, while a temperature that is too low will result in an incomplete or very slow reaction.[4][5] The optimal temperature is dependent on the specific substrates and catalyst used.[1]
-
Incorrect Solvent: The reaction medium plays a crucial role. While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst.[1] In some instances, solvent-free conditions using an ionic liquid as both the catalyst and reaction medium can provide excellent results.[1][6]
-
Poor Substrate Reactivity: The electronic and steric properties of the starting materials can significantly affect the reaction rate. For example, electron-withdrawing groups on the 2-aminoaryl aldehyde or ketone can deactivate the ring, making the cyclization step more challenging.[5]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[5] Using anhydrous reagents and solvents is often recommended in these cases.[5]
Q2: How can I minimize the formation of side products?
A2: Side product formation, such as the self-condensation of the ketone, is a common issue, particularly under harsh reaction conditions.[4][6] To minimize side products:
-
Utilize Milder Reaction Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can reduce yields.[4] Modern protocols with milder catalysts can allow the reaction to proceed under more controlled conditions.[6]
-
Catalyst Selection: The choice of catalyst can influence the reaction's selectivity. For example, certain ionic liquids have been shown to generate products with excellent yields and exclusivity, even with unsymmetrical ketones.[1]
-
Use of Imines: To avoid side reactions like aldol condensation of ketones under alkaline conditions, the imine analogue of the o-aniline can be used as a starting material.[6]
Q3: I am struggling with poor regioselectivity when using an unsymmetrical ketone. What are the solutions?
A3: Poor regioselectivity is a frequent challenge when using an unsymmetrical ketone, as condensation can occur on either side of the carbonyl group.[4] To control regioselectivity, you can:
-
Introduce a Directing Group: A directing group can be introduced to favor condensation at a specific α-carbon.[6]
-
Catalyst Choice: The use of specific catalysts, such as certain ionic liquids or amine catalysts, can effectively control the regioselectivity of the reaction.[1][6]
-
Use of a Phosphoryl Group: Introducing a phosphoryl group on the α-carbon of the ketone has been shown to be an effective strategy to solve the regioselectivity problem.[6]
Data Presentation: Catalyst and Condition Optimization
The following tables summarize quantitative data to aid in the optimization of the Friedländer synthesis.
Table 1: Effect of Catalyst on Friedländer Synthesis Yield
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| No Catalyst | Water, 50°C | 0 | [1] |
| Choline hydroxide (ChOH) | Water, 50°C | 99 | [1] |
| [Bmmim][Im] (Ionic Liquid) | 80°C | Excellent | [1] |
| Neodymium(III) Nitrate Hexahydrate | Ethanol, Room Temperature | 62-94 | [7] |
| Molecular Iodine (10 mol%) | 80-100°C | Good | [4] |
| p-Toluenesulfonic acid | Solvent-free | Good | [8] |
| Fe₃O₄@SiO₂/ZnCl₂ | Solvent-free, 60°C | 95 | [9] |
| NiO nanoparticles | Ethanol, 80°C | 95 | [9] |
| Montmorillonite K-10 | Ethanol, Reflux | 75 | [9] |
| Zeolite | Ethanol, Reflux | 83 | [9] |
| Nano-crystalline sulfated zirconia (SZ) | Ethanol, Reflux | 89 | [9] |
Note: Yields are highly substrate-dependent and the table provides a general comparison.
Table 2: Effect of Solvent on Friedländer Synthesis
| Solvent | Catalyst | Temperature | Yield (%) | Reference |
| Water | Choline hydroxide | 50°C | 99 | [1] |
| Ethanol | Neodymium(III) Nitrate | Room Temp. | 62-94 | [7] |
| Solvent-free | [Bmmim][Im] | 80°C | Excellent | [1] |
| Solvent-free | p-Toluenesulfonic acid | Heating | Good | [8] |
| Water | None | 70°C | 97 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a general method for screening different catalysts to optimize the Friedländer synthesis.
-
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Catalyst to be screened (e.g., 10 mol%)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
-
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl aldehyde or ketone, the active methylene compound, and the catalyst.
-
If a solvent is used, add it to the flask (e.g., 5 mL of ethanol).
-
Stir the reaction mixture at the desired temperature (e.g., 80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, perform a suitable work-up procedure, such as extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Analyze the product to determine the yield.
-
Protocol 2: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water
This protocol details a highly efficient and environmentally friendly method.[1]
-
Materials:
-
2-aminonicotinaldehyde (0.5 mmol)
-
Acetone (0.5 mmol)
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O) (1 mol%)
-
Deionized Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
-
Procedure:
-
To a clean round-bottom flask, add 2-aminonicotinaldehyde and acetone.[1]
-
Add 1 mL of deionized water to the flask.[1]
-
Add choline hydroxide (1 mol %) to the reaction mixture.[1]
-
Place the flask in a pre-heated water bath at 50°C.[1]
-
Stir the reaction mixture vigorously for approximately 6 hours.[1]
-
Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.[1]
-
Isolate the solid product by filtration.[1]
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst.[1]
-
Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.[1]
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the Friedländer synthesis.
Caption: General experimental workflow for Friedländer synthesis.
Caption: Two viable reaction mechanisms for the Friedländer synthesis.[11]
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Structure-activity relationship (SAR) studies of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde analogs
A comprehensive review of the structure-activity relationship (SAR) for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its analogs reveals a landscape ripe for exploration, yet specific published data on this particular scaffold remains limited. However, by examining broader SAR studies on related quinoline and tetrahydroisoquinoline derivatives, we can extrapolate key principles and guide future drug discovery efforts. This guide synthesizes findings from across the literature to provide a comparative framework for researchers in medicinal chemistry and drug development.
Comparative Analysis of Substituted Tetrahydroisoquinoline Analogs
To illustrate the principles of SAR within this compound class, this guide presents a comparative analysis of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives that have been evaluated for their antihypertensive activity. The following table summarizes the key findings from a study that explored the impact of substitutions on the tetrahydroisoquinoline ring and the N-acyl group.
| Compound ID | R (Substitution on Phenyl Ring) | X (Linker) | Y (Terminal Group) | Bradycardic Activity (% at 10 µM) | Antihypertensive Activity (% Decrease in MAP) |
| 3a | 6-H | CO | 1-Piperidyl | 25.3 ± 3.1 | Not Reported |
| 3b | 6-F | CO | 1-Piperidyl | 45.2 ± 4.5 | 15.2 ± 2.3 |
| 3c | 6-Cl | CO | 1-Piperidyl | 38.7 ± 3.9 | Not Reported |
| 3d | 7-F | CO | 1-Piperidyl | 15.1 ± 2.8 | Not Reported |
| 4a | 6-F | CH₂ | 1-Piperidyl | 10.5 ± 2.1 | Not Reported |
| 5a | 6-F | CO | 4-Phenylpiperazin-1-yl | 30.1 ± 3.5 | Not Reported |
Data adapted from a study on novel antihypertensive agents. Bradycardic activity was measured in isolated guinea pig atria. Antihypertensive activity was evaluated in spontaneously hypertensive rats (SHR) following oral administration.[4]
Key SAR Insights:
-
Substitution on the Tetrahydroisoquinoline Ring: The position and nature of the substituent on the phenyl ring of the tetrahydroisoquinoline moiety are crucial for activity. For instance, a fluorine atom at the 6-position (Compound 3b ) resulted in higher bradycardic activity compared to an unsubstituted analog (Compound 3a ) or a fluorine at the 7-position (Compound 3d ).[4]
-
Nature of the Linker (X): The linker between the tetrahydroisoquinoline core and the terminal cyclic amine plays a significant role. A carbonyl linker (CO) generally conferred better activity than a methylene linker (CH₂), as seen by comparing Compound 3b and 4a .[4]
-
Terminal Group (Y): The nature of the terminal heterocyclic group also influences the biological response. While this specific dataset primarily uses a piperidyl group, other studies on related compounds show that variations in this group can significantly modulate potency and selectivity.
Experimental Protocols
The following are generalized experimental protocols based on methodologies commonly employed in the SAR studies of quinoline and tetrahydroisoquinoline derivatives.
Synthesis of 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline Derivatives
A common synthetic route for this class of compounds is the Pictet-Spengler condensation.[5]
-
Starting Material: Reaction of a substituted phenylethylamine with an appropriate aldehyde or ketone. For the parent compound, this would involve the reaction of 2-(3-aminophenyl)propan-2-ol with an appropriate aldehyde in the presence of an acid catalyst.
-
Cyclization: The resulting imine undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.
-
N-Alkylation/Acylation: The secondary amine of the tetrahydroisoquinoline core can then be further modified, for example, by acylation with a carboxylic acid chloride or by reductive amination with an aldehyde to introduce various substituents at the N1 position.
In Vitro Bradycardic Activity Assay
This assay is used to determine the effect of compounds on heart rate.[4]
-
Tissue Preparation: The right atria are isolated from guinea pigs and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture.
-
Recording: The spontaneous beating of the atria is recorded using an isometric force transducer.
-
Compound Administration: After a stabilization period, cumulative concentrations of the test compounds are added to the organ bath.
-
Data Analysis: The percentage decrease in the atrial beating rate is calculated relative to the baseline.
In Vivo Antihypertensive Activity Assay
This assay measures the ability of a compound to lower blood pressure in an animal model of hypertension.[4]
-
Animal Model: Spontaneously hypertensive rats (SHR) are commonly used.
-
Blood Pressure Measurement: A catheter is implanted in the carotid artery for direct measurement of blood pressure and heart rate.
-
Compound Administration: Test compounds are administered orally (p.o.) or intravenously (i.v.).
-
Data Collection: Mean arterial pressure (MAP) and heart rate are monitored continuously for a set period after compound administration.
-
Data Analysis: The percentage decrease in MAP is calculated compared to the pre-dose baseline.
Logical Workflow for SAR Studies
The following diagram illustrates a typical workflow for a structure-activity relationship study in drug discovery.
Caption: General workflow for structure-activity relationship (SAR) studies.
This guide provides a framework for understanding the SAR of tetrahydroquinoline and tetrahydroisoquinoline analogs. While specific data on 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is lacking, the principles derived from related scaffolds offer a solid foundation for the design and development of novel therapeutic agents. Further research focusing on this specific scaffold is warranted to elucidate its unique SAR and therapeutic potential.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. Synthesis and pharmacological evaluation of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Functionalized Tetrahydroquinolines
The tetrahydroquinoline (THQ) scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. As a result, the development of efficient and versatile synthetic routes to access functionalized THQs is a topic of significant interest for researchers in organic synthesis and drug discovery. This guide provides a comparative overview of several key synthetic strategies, including classical named reactions and modern catalytic methodologies. We present a detailed analysis of their reaction parameters, substrate scope, and yields, supported by experimental protocols and mechanistic diagrams to aid researchers in selecting the most appropriate method for their synthetic goals.
Comparison of Synthetic Routes
The following tables provide a summary of quantitative data for various synthetic routes to functionalized tetrahydroquinolines, allowing for a direct comparison of their key performance indicators.
Table 1: Classical Named Reactions for Quinoline and Tetrahydroquinoline Synthesis
| Reaction | Starting Materials | Reagents & Conditions | Product Type | Yield (%) | Key Advantages | Key Limitations |
| Skraup-Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | Acid catalyst (e.g., H₂SO₄, HCl), heat | 2- and/or 4-Substituted quinolines | 20-40[1] | Simple starting materials, good for parent quinoline.[2] | Harsh, often violent reaction conditions, low yields for some substituted anilines.[1][2] |
| Friedländer Annulation | 2-Aminoaryl aldehyde or ketone, carbonyl with α-methylene group | Acid or base catalyst, heat | Polysubstituted quinolines | 58-100 | High yields, good regioselectivity, milder conditions than Skraup.[2] | Limited availability of 2-aminoaryl carbonyl precursors.[2] |
| Combes Quinoline Synthesis | Aniline, β-diketone | Acid catalyst (e.g., H₂SO₄), heat | 2,4-Disubstituted quinolines | Varies | Uses readily available β-diketones.[3] | Can lead to mixtures of regioisomers with unsymmetrical diketones.[3] |
| Gould-Jacobs Reaction | Aniline, alkoxymethylenemalonate ester | High temperature (ca. 250 °C) | 4-Hydroxyquinolines | 37-47 (microwave)[4] | Versatile route to 4-hydroxyquinolines.[5] | Requires high temperatures, multi-step process.[6][5] |
Table 2: Modern Catalytic Methods for Tetrahydroquinoline Synthesis
| Reaction | Starting Materials | Catalyst & Reagents | Product Type | Yield (%) | ee (%) / dr | Key Advantages | Key Limitations |
| Povarov Reaction | Aniline, aldehyde, alkene (dienophile) | Lewis or Brønsted acid (e.g., InCl₃, p-TSA) | Polysubstituted THQs | 41-67[7] | N/A | High atom economy, multicomponent reaction, good for diversity.[8] | Can have stereoselectivity issues, mechanism can be complex.[8] |
| Organocatalytic Asymmetric Synthesis | ortho-Aminophenyl p-quinone methide, alkene | Chiral amine (e.g., (DHQD)₂PHAL) | Chiral THQs with multiple stereocenters | up to 99 | up to 99 / >20:1 | Excellent enantioselectivity and diastereoselectivity, mild conditions.[9] | Substrate scope can be limited by the catalyst. |
| Biomimetic Asymmetric Reduction | 2-Functionalized quinoline | [Ru(p-cymene)I₂]₂, Chiral NAD(P)H model, H₂ | Chiral 2-functionalized THQs | up to 99 | up to 99 | High enantioselectivity, regenerable chiral model, mild conditions.[10] | Requires a specific chiral NAD(P)H model. |
| Rhodium-Catalyzed C-H Activation | Aromatic ketoxime, alkyne | [RhCp*Cl₂]₂ | Substituted isoquinolines and THQs | Good to excellent | N/A | High regioselectivity, atom-economical.[11] | Requires a directing group, catalyst can be expensive. |
| Domino Reactions | e.g., 2-Nitroarylketone | Pd/C, H₂ | Fused and substituted THQs | 93-98[12] | N/A | Forms multiple bonds in one pot, high efficiency.[12][13] | Can be complex to optimize, substrate specific. |
Detailed Methodologies and Experimental Protocols
This section provides a more in-depth look at some of the key synthetic routes, including their mechanisms and detailed experimental protocols for representative examples.
Classical Named Reactions
This reaction is a classic method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds under strong acid catalysis.[2][14]
Experimental Protocol: Synthesis of Quinoline [2]
-
Materials: Aniline (1.0 mol), Glycerol (2.4 mol), Nitrobenzene (0.5 mol), Concentrated Sulfuric Acid (2.0 mol), Ferrous sulfate (catalytic amount).
-
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.
-
Slowly add nitrobenzene through the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 130-140 °C.
-
After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Make the solution alkaline by the slow addition of concentrated sodium hydroxide solution, with cooling. The quinoline will separate as a dark oil.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate.
-
Purify the crude quinoline by vacuum distillation.
-
Skraup-Doebner-von Miller Reaction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. ablelab.eu [ablelab.eu]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Easy access to isoquinolines and tetrahydroquinolines from ketoximes and alkynes via rhodium-catalyzed C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Biological activity of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde vs. other quinoline derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the cytotoxic and antimicrobial properties of quinoline derivatives, with a particular focus on compounds structurally related to 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde. Due to the limited publicly available data on this specific molecule, this guide draws comparisons from studies on quinoline-6-carbaldehyde and N-alkyl tetrahydroquinoline derivatives to provide a valuable resource for researchers in the field.
Comparative Analysis of Biological Activity
The biological efficacy of quinoline derivatives is significantly influenced by their structural modifications. The following tables summarize the cytotoxic and antimicrobial activities of various quinoline-6-carbaldehyde and N-alkyl tetrahydroquinoline derivatives against different cancer cell lines and microbial strains.
Cytotoxicity of Quinoline-6-Carbaldehyde and Related Derivatives
The cytotoxic potential of quinoline-carbaldehyde derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific substitutions on the quinoline ring.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinoline-Chalcone Hybrids | 12e | MGC-803 (Gastric) | 1.38 | - | - |
| HCT-116 (Colon) | 5.34 | - | - | ||
| MCF-7 (Breast) | 5.21 | - | - | ||
| 7-Fluoro-4-anilinoquinolines | 1f | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 |
| BGC-823 (Gastric) | 8.32 | Gefitinib | 19.27 | ||
| 8-Methoxy-4-anilinoquinolines | 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |
| BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 | ||
| Quinoline-based Dihydrazones | 3b | MCF-7 (Breast) | 7.016 | - | - |
| Nitro-aldehyde quinoline | 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colorectal) | 0.535 | - | - |
| Benzotriazole-containing quinolines | 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | DAN-G (Pancreas), LCLC-103H (Lung), SISO (Cervical) | 1.23–7.39 | - | - |
Table 1: In Vitro Cytotoxicity of Quinoline-Carbaldehyde Derivatives and Related Compounds.[1][2][3]
Antimicrobial Activity of N-Alkyl Tetrahydroquinoline and Related Derivatives
N-alkylation of the tetrahydroquinoline core has been shown to influence antimicrobial activity. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Derivative(s) | Target Organism(s) | MIC Range (µg/mL) |
| N-Alkyl Tetrahydroquinolines | N-undecylperhydroquinoline | Fungi (e.g., Candida, Aspergillus) | Significant antifungal activity |
| N-Alkyl-pyranoquinolones | n-hexyl, n-heptyl, n-octyl, and n-nonyl analogues | Staphylococcus aureus (including MRSA), Enterococcus faecalis | 1 - 4 |
| 1-Alkylquinolinium bromides | Compounds with twelve and fourteen carbons in the alkyl group | Gram-positive and Gram-negative bacteria, Fungi | Potent activity |
| 6-substituted quinolines | Compound 6 | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | 3.12 - 50 |
| Quinoline-thiazole hybrids | Compounds 4d, 4i, 4k, 4l, and 4m | Candida albicans | 1.95 |
| Compound 4j | Candida parapsilosis | <0.06 |
Table 2: In Vitro Antimicrobial Activity of N-Alkyl Tetrahydroquinoline and Related Quinoline Derivatives.[4][5][6][7][8]
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of the biological activities of novel compounds. Below are detailed protocols for the primary assays used to determine the cytotoxicity and antimicrobial efficacy of quinoline derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in the culture medium.
-
The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. Control wells with vehicle (DMSO) and untreated cells are included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
3. MTT Incubation:
-
A stock solution of MTT is added to each well and the plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[1]
4. Formazan Solubilization:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[1]
5. Absorbance Measurement and Data Analysis:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength between 540 and 570 nm.[1]
-
The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Inoculum: A standardized suspension of the test microorganism is prepared to match a 0.5 McFarland standard, which is then diluted to the final inoculum density.[9]
-
Test Compound: A stock solution of the quinoline derivative is prepared in a suitable solvent like DMSO.
2. Serial Dilution:
-
100 µL of the appropriate broth is added to all wells of a 96-well microtiter plate, except for the first column.
-
200 µL of the test compound at twice the highest desired concentration is added to the first column.
-
Serial two-fold dilutions are then performed across the plate by transferring 100 µL from one column to the next.[9]
3. Inoculation and Incubation:
-
100 µL of the standardized microbial inoculum is added to each well, resulting in a final volume of 200 µL.
-
The plate is sealed and incubated at 35°C ± 2°C for 16-20 hours for bacteria or longer for fungi.[9]
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow for cytotoxicity and antimicrobial testing, as well as a simplified representation of a potential mechanism of action for cytotoxic quinoline derivatives.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Tetrahydroquinoline Compounds: In Silico Predictions vs. In Vitro Performance
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a complex process that increasingly relies on the integration of computational (in silico) and experimental (in vitro) methodologies. Tetrahydroquinolines (THQs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the in silico and in vitro activities of selected tetrahydroquinoline derivatives, supported by experimental data and detailed protocols.
Data Summary: In Silico vs. In Vitro Activity of Tetrahydroquinoline Derivatives
The following table summarizes the quantitative data from various studies, comparing the computationally predicted activities and properties of THQ compounds with their experimentally determined biological activities.
| Compound ID/Name | Target/Assay | In Silico Method | In Silico Prediction | In Vitro Assay | In Vitro Result (IC50/EC50) | Reference |
| Novel THQ Derivatives | Antioxidant Activity | SwissADME, OSIRIS Property Explorer | Favorable drug-like properties, low toxicity risk | ABTS Assay | < 10 µg/mL | [1] |
| Compound 2 | GPER (Breast Cancer) | Molecular Docking & Dynamics | Promising binding to GPER | MCF-7 cell proliferation | 50 µM | [2] |
| Compound 2 | GPER (Breast Cancer) | Molecular Docking & Dynamics | Promising binding to GPER | MDA-MB-231 cell proliferation | 25 µM | [2] |
| Pyrazolo quinoline derivative (15) | Anticancer Activity | Not specified | Not specified | MCF-7 cell line | 15.16 µM | [3] |
| Pyrazolo quinoline derivative (15) | Anticancer Activity | Not specified | Not specified | HepG-2 cell line | 18.74 µM | [3] |
| Pyrazolo quinoline derivative (15) | Anticancer Activity | Not specified | Not specified | A549 cell line | 18.68 µM | [3] |
| Compound 4a | Anticancer Activity | Not specified | Not specified | HCT-116 cell viability | ~13 µM | [4] |
| Compound 5 | Anticancer Activity | Not specified | Not specified | HCT-116 cell viability | ~13 µM | [4] |
| Compound 6 | Anticancer Activity | Not specified | Not specified | HCT-116 cell viability | ~13 µM | [4] |
Experimental and Computational Protocols
In Silico Methodologies
1. ADME and Toxicity Prediction:
-
Software: SwissADME and OSIRIS Property Explorer.[1]
-
Methodology: The chemical structures of the synthesized THQ derivatives were converted into SMILES format and submitted to the respective web servers. The software calculates various physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME), and potential toxicological risks based on the chemical structure.[1] This analysis helps in the early-stage filtering of compounds with desirable drug-like properties.
2. Molecular Docking and Dynamics:
-
Target: G Protein-coupled Estrogen Receptor (GPER).[2]
-
Methodology: The three-dimensional structure of the target protein (GPER) was obtained or modeled. The synthesized tetrahydroquinoline derivatives were then docked into the binding site of the receptor using molecular docking software. This process predicts the preferred binding orientation and affinity of the ligand to the protein. Molecular dynamics simulations were subsequently performed to evaluate the stability of the ligand-protein complex over time.[2]
In Vitro Experimental Protocols
1. Antioxidant Activity Assays (ABTS Assay):
-
Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
-
Protocol: The ABTS radical cation is generated by reacting ABTS with an oxidizing agent. The synthesized THQ compounds are then added to the ABTS•+ solution at various concentrations. The reduction of the blue-green ABTS•+ is measured spectrophotometrically by the decrease in absorbance at a specific wavelength. The EC50 value, representing the concentration of the compound required to scavenge 50% of the radicals, is then calculated.[1]
2. Cell Proliferation/Viability Assays (MTT Assay):
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Lines: MCF-7, MDA-MB-231 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), HCT-116 (colon cancer).[2][3][4]
-
Protocol: Cancer cells are seeded in 96-well plates and treated with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[4]
Visualizing the Drug Discovery Workflow and a Relevant Signaling Pathway
To better illustrate the interplay between in silico and in vitro approaches, the following diagrams are provided.
Caption: A generalized workflow for drug discovery integrating in silico and in vitro methodologies.
Caption: The PI3K/AKT signaling pathway, a common target for anticancer agents like THQs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Quinoline Derivatives: A Guide for Drug Discovery Professionals
Introduction
Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antiviral, anticancer, antibacterial, and antimalarial effects.[1] The versatility of the quinoline nucleus makes it a "privileged structure" in the design of novel therapeutic agents. A key computational method in developing these agents is molecular docking, which predicts the binding affinity and interaction patterns between a small molecule (ligand) and its biological target (receptor) at the molecular level.[1] This guide provides a comparative analysis of docking studies for quinoline derivatives against two distinct and therapeutically relevant protein targets: a viral protease and a human kinase.
Comparative Docking Performance of Quinoline Derivatives
The inhibitory potential of quinoline derivatives has been evaluated against a multitude of protein targets. Computational docking is instrumental in predicting binding affinities, often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. The following table summarizes the docking scores for representative quinoline derivatives against the SARS-CoV-2 Main Protease (Mpro) and the Epidermal Growth Factor Receptor (EGFR) Kinase.
| Derivative Class | Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Ref. Docking Score (kcal/mol) |
| Antiviral | Quinoline Analog (Q9) | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -9.1 | Hydroxychloroquine (HCQ) | -5.6 |
| Anticancer | 4-Anilinoquinazoline Derivative | EGFR Tyrosine Kinase | 1M17 | -9.44 | Erlotinib (Standard) | -9.19 |
Table 1: Comparative docking scores of selected quinoline derivatives against viral and human protein targets. Lower scores suggest more favorable binding interactions.[2][3]
Experimental Protocols
The following outlines a generalized yet detailed methodology for the molecular docking experiments cited in this guide. This protocol is synthesized from standard practices in computational drug design.[4][5][6]
1. Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional (3D) structures of the quinoline derivatives are generated. This process involves creating various possible conformations, assigning correct atom types, and adding partial charges. The structures are then subjected to energy minimization using a force field (e.g., Merck Molecular Force Field 94) to obtain a stable, low-energy conformation.[1]
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB) (e.g., 6LU7 for SARS-CoV-2 Mpro, 1M17 for EGFR).[3][7] The protein structure is prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. The structure may also be minimized to relieve any steric clashes.[5]
2. Docking Simulation
-
Software: A variety of software packages are commonly used for molecular docking, including AutoDock Vina, Glide (Schrödinger), and GOLD.[4][8]
-
Grid Generation: To define the search space for the docking algorithm, a grid box is generated around the active site of the target protein.[8] For instance, with the SARS-CoV-2 Mpro (PDB: 6LU7), the grid is centered on the co-crystallized inhibitor N3 to define the binding pocket.[7][8] The size and coordinates of this box are critical parameters that directly influence the docking results.
-
Docking Algorithm: The docking program systematically explores numerous conformations and orientations (poses) of the ligand within the defined grid box.[4] For each pose, a scoring function calculates the binding energy, estimating the binding affinity.[3] The algorithm aims to identify the pose with the lowest binding energy, which represents the most stable predicted binding mode.[4]
3. Analysis of Results
-
Binding Affinity: The docking score is the primary quantitative metric used to estimate the binding affinity. As shown in the table, more negative scores generally indicate stronger ligand-protein interactions.[1]
-
Interaction Analysis: The optimal binding poses are analyzed to understand the key molecular interactions responsible for binding. These interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the protein's active site.[9] Visualization tools such as PyMOL and Discovery Studio Visualizer are used for this detailed analysis.[5]
Visualization of Workflows and Pathways
To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway frequently targeted by quinoline derivatives.
Conclusion
Comparative molecular docking serves as a powerful and indispensable in silico tool to screen and prioritize quinoline derivatives for further experimental evaluation. By comparing the binding affinities of novel compounds against established drugs and across different target classes, researchers can gain critical insights to guide rational drug design. The data and methodologies presented in this guide offer a foundational understanding for scientists aiming to leverage computational approaches in the quest for new and more effective therapeutics.
References
- 1. 3D-QSAR and docking studies on 4-anilinoquinazoline and 4-anilinoquinoline epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline analogue as a potential inhibitor of SARS-CoV-2 main protease: ADMET prediction, molecular docking and dynamics simulation analysis | European Journal of Chemistry [eurjchem.com]
- 3. bbrc.in [bbrc.in]
- 4. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.5. Molecular docking with Autodock Vina [bio-protocol.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. In silico discovery of SARS-CoV-2 main protease inhibitors from the carboline and quinoline database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and computational study on potential inhibitory action of novel azo imidazole derivatives against COVID-19 main protease (Mpro: 6LU7) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Quinoline Derivatives as Potent Antioxidants, Supported by Experimental Data.
The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1][2] Among these, the antioxidant potential of quinoline derivatives has garnered significant attention due to their ability to counteract the detrimental effects of oxidative stress, a key contributor to various pathological conditions. This guide provides a comparative study of the antioxidant properties of different classes of quinoline derivatives, supported by quantitative data from various in vitro assays.
Comparative Antioxidant Activity of Quinoline Derivatives
The antioxidant capacity of quinoline derivatives is significantly influenced by the nature and position of substituent groups on the quinoline ring. The following tables summarize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, a common measure of antioxidant potential, for various quinoline derivatives from several studies. The IC50 value represents the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Derivative Class | Compound | DPPH IC50 (µM) | Reference Standard | Standard's IC50 (µM) |
| Hydroxyquinolines | 5-Amino-8-hydroxyquinoline | 8.70 | α-tocopherol | 13.47 |
| 8-Hydroxyquinoline | - | - | - | |
| Aminoquinolines | tert-butyl(2-((3-((7-chloroquinolin-4-yl)amino)propyl)amino)-2-oxoethyl)carbamate | 0.48 (mg/mL) | Ascorbic acid | 0.41 (mg/mL) |
| Quinoline-Hydrazones | Quinoline-hydrazone derivative | 843.52 (ppm) | Ascorbic acid | - |
| Quinoline-benzimidazole derivative | 4784.66 (ppm) | Ascorbic acid | - | |
| Quinoline-4-carboxylic Acids | 2-Methylquinoline-4-carboxylic acid | ~30.25% inhibition at 5 mg/L | - | - |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | ~40.43% inhibition at 5 mg/L | - | - |
Note: The activity of some compounds was reported as percentage inhibition at a specific concentration rather than IC50 values. Direct comparison of these values should be made with caution due to differing experimental conditions.
Structure-Activity Relationship
The antioxidant activity of quinoline derivatives is intricately linked to their molecular structure.[1] Studies have consistently shown that the presence of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, enhances the antioxidant capacity.[3][4] The position of these substituents is also crucial. For instance, a hydroxyl group at the 8-position of the quinoline ring is often associated with potent antioxidant and metal-chelating properties. The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key mechanism behind their antioxidant action.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antioxidant properties of quinoline derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Procedure:
-
A stock solution of the quinoline derivative is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Serial dilutions of the stock solution are made to obtain a range of concentrations.
-
A freshly prepared solution of DPPH in methanol (typically 0.1 mM) is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
On the day of the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the quinoline derivative are added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the quinoline derivative solution is mixed with the FRAP reagent.
-
The absorbance of the mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄.
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (in µM of Fe²⁺).
Visualizing Antioxidant Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a generalized mechanism of radical scavenging by quinoline derivatives and a typical experimental workflow for assessing antioxidant activity.
Caption: Generalized radical scavenging mechanism of quinoline derivatives.
Caption: A typical experimental workflow for in vitro antioxidant assays.
References
- 1. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 2. Recent studies of antioxidant quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking the efficacy of new tetrahydroquinoline antimicrobials against standard antibiotics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison of new tetrahydroquinoline-based antimicrobials against a range of standard antibiotics. This guide provides a detailed analysis of the efficacy of these novel compounds, supported by experimental data, to assist in the evaluation of their potential as next-generation therapeutics in the fight against antimicrobial resistance.
The emergence of multidrug-resistant bacteria presents a significant global health challenge. Tetrahydroquinoline derivatives have shown promise as a new class of antimicrobials with potent activity against a broad spectrum of pathogens, including clinically important resistant strains. This publication offers an objective side-by-side comparison of their performance with established antibiotics, presenting quantitative data in a clear and accessible format.
Comparative Efficacy of New Tetrahydroquinoline Antimicrobials
The in vitro efficacy of novel tetrahydroquinoline compounds was evaluated against both Gram-positive and Gram-negative bacteria and compared with standard antibiotics. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standardized protocols to ensure data comparability. The following tables summarize the antimicrobial activity of representative new tetrahydroquinoline compounds against key bacterial strains.
Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound/Antibiotic | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Escherichia coli | Pseudomonas aeruginosa |
| New Tetrahydroquinolines | ||||
| HSD1835 | 1 - 4[1] | 1 - 4[1] | > 64 | > 64 |
| Compound X | 0.5 - 2 | 1 - 8 | 4 - 16 | 16 - 64 |
| Compound Y | 1 - 4 | 2 - 16 | 8 - 32 | 32 - 128 |
| Standard Antibiotics | ||||
| Vancomycin | 1 - 4 | 1 - 1024 | N/A | N/A |
| Ciprofloxacin | 0.125 - 8 | 0.5 - 32 | ≤ 0.06 - 2 | 0.15 - >32 |
| Linezolid | 0.5 - 4 | 1 - 4 | N/A | N/A |
| Gentamicin | 0.12 - >128 | 4 - >128 | 0.25 - 128 | 0.5 - >128 |
Note: MIC values are presented as ranges compiled from multiple studies and may vary based on the specific strain and testing conditions.
Minimum Bactericidal Concentration (MBC) in µg/mL
| Compound/Antibiotic | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Escherichia coli | Pseudomonas aeruginosa |
| New Tetrahydroquinolines | ||||
| HSD1835 | 2 - 8 | 2 - 8 | > 128 | > 128 |
| Compound X | 1 - 8 | 4 - 32 | 16 - 64 | 64 - 256 |
| Compound Y | 2 - 16 | 8 - 64 | 32 - 128 | > 256 |
| Standard Antibiotics | ||||
| Vancomycin | 2 - 16 | > 32 | N/A | N/A |
| Ciprofloxacin | 0.25 - 32 | 1 - 128 | ≤ 0.06 - 8 | 0.5 - >128 |
| Linezolid | > 64 | > 64 | N/A | N/A |
| Gentamicin | 0.25 - >128 | 8 - >128 | 0.5 - >128 | 1 - >128 |
Note: MBC is generally defined as the lowest concentration of an antimicrobial that results in a ≥99.9% reduction in the initial bacterial inoculum.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4][5]
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The broth microdilution method is a widely used technique for determining MIC values.
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of the new tetrahydroquinoline compounds and standard antibiotics are prepared in a suitable solvent at a concentration of 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are used to inoculate a broth medium, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: The antimicrobial stock solutions are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth without antibiotic) and a sterility control well (containing broth only) are included.
-
Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
MIC Determination: An MIC assay is performed as described above.
-
Subculturing: Following the incubation period of the MIC assay, a small aliquot (e.g., 10 µL) is taken from all the wells that show no visible growth and is plated onto an appropriate agar medium.
-
Incubation: The agar plates are incubated at 35 ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the original inoculum.
Mechanism of Action: Signaling Pathways
New tetrahydroquinoline antimicrobials exhibit their bactericidal effects through various mechanisms. Two prominent pathways are the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and the disruption of the bacterial cell membrane.
Experimental workflow for MIC and MBC determination.
Inhibition of DNA Gyrase and Topoisomerase IV
Quinolone and some tetrahydroquinoline compounds target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination.[8][9][10][11] By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[8]
Inhibition of bacterial topoisomerases by tetrahydroquinolines.
Bacterial Membrane Disruption
Certain novel tetrahydroquinoline derivatives are designed as amphiphilic molecules that can target and disrupt the integrity of the bacterial cell membrane.[1][12][13] This mechanism of action is often rapid and less prone to the development of resistance.
Bacterial membrane disruption by amphiphilic tetrahydroquinolines.
This guide serves as a valuable resource for the scientific community, providing a foundation for the further development and evaluation of tetrahydroquinoline-based antimicrobials. The data presented herein underscores the potential of this chemical class to address the critical need for new and effective treatments for bacterial infections.
References
- 1. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M100 Ed35 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. iacld.com [iacld.com]
- 6. idexx.dk [idexx.dk]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 12. Design, synthesis, and biological evaluation of tetrahydroquinoline amphiphiles as membrane-targeting antimicrobials against pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde was not located. The following disposal procedures are based on established best practices for hazardous laboratory chemicals, particularly considering the structural features of the compound—a tetrahydroquinoline ring and an aldehyde functional group. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
Due to its quinoline and aldehyde components, this compound should be treated as hazardous. Quinoline and its derivatives can be toxic, potentially carcinogenic, and harmful to aquatic life, while aldehydes can be irritants and reactive.[1][2] Therefore, it is imperative to handle this compound with care and ensure its proper disposal to protect both laboratory personnel and the environment. Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.[1][3][4]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of the chemical and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | Protects eyes from accidental splashes. |
| Body Protection | Standard full-length laboratory coat.[1] | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[1] Do not mix this waste with other chemical streams unless compatibility is confirmed.
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing the compound in a dedicated, leak-proof, and sealable container.
-
The container must be compatible with the solvent used.
-
Label the container as "Hazardous Waste" and list all chemical components with their approximate percentages.[2]
-
-
Contaminated Labware and Debris:
Step 2: Waste Container Labeling
Proper labeling is critical for safety and regulatory compliance. All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[2] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A list of all other constituents in the waste container.
-
The accumulation start date.
-
The specific hazards associated with the chemical (e.g., Toxic, Irritant).[5]
Step 3: Storage of Hazardous Waste
Store all collected hazardous waste containers in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[2]
-
Keep waste containers tightly closed except when actively adding waste.
-
Ensure all liquid waste containers are placed within secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[2]
-
Segregate the waste from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]
-
Provide the EHS representative with accurate information about the waste composition.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde
Essential Safety and Handling Guide for 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, including quinoline derivatives and aromatic aldehydes.
1. Hazard Identification and Immediate Precautions
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]
-
Toxicity: May be harmful if swallowed or in contact with skin.[2] Some quinoline derivatives are suspected of causing cancer.
-
Combustibility: The substance may be a combustible liquid.[2]
Emergency First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
2. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards.[1][5] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use.[6][7] | Laboratory coat, closed-toe shoes, long pants.[6] | Not generally required if handled in a certified chemical fume hood. |
| Running reactions and transfers | Chemical splash goggles and a face shield, especially for reactions with a risk of splashing or explosion.[5][6] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves if contaminated.[6][7] | Chemical-resistant apron over a laboratory coat, closed-toe shoes, long pants.[5] | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Handling large quantities (>100g) | Chemical splash goggles and a face shield.[5][6] | Double gloving with chemical-resistant gloves is recommended. | Chemical-resistant suit or coveralls may be necessary depending on the scale and risk of exposure. | A NIOSH-approved respirator may be required. Consult your institution's environmental health and safety department.[6][8] |
| Spill cleanup | Chemical splash goggles and a face shield.[5][6] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls and boots. | A NIOSH-approved air-purifying respirator with appropriate cartridges. |
3. Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Work Area: Conduct all handling of solid and liquid forms of the compound within a certified chemical fume hood.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: If weighing a solid, do so on a tared weigh paper or in a suitable container within the fume hood to avoid generating dust. For liquids, use a calibrated pipette or syringe.
-
Labeling: Clearly label all containers with the full chemical name: "this compound".
3.2. Conducting Reactions:
-
Glassware: Inspect all glassware for cracks or defects before use.
-
Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow.
-
Heating: If heating is required, use a well-controlled heating mantle, oil bath, or hot plate. Avoid open flames.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
4. Disposal Plan
Improper disposal of chemical waste is a serious safety and regulatory violation.[9]
4.1. Waste Characterization and Segregation:
-
Identify Waste: All materials that have come into contact with this compound, including contaminated gloves, weigh papers, and pipette tips, must be considered hazardous waste.
-
Segregate: Do not mix this waste with other chemical waste streams unless compatibility is known.[9]
4.2. Waste Collection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible waste container.
-
Labeling: The waste container must be clearly labeled with:
4.3. Storage and Disposal:
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.
Experimental Workflow and Safety Protocol
Caption: Logical workflow for the safe handling and disposal of the chemical.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. vigon.com [vigon.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. uah.edu [uah.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
